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  • Product: N-Methyl-2-(phenylthio)ethanamine
  • CAS: 2014-78-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Methyl-2-(phenylthio)ethanamine (CAS 2014-78-0)

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methyl-2-(phenylthio)ethanamine, with the CAS number 2014-78-0, is a chemical compound that incorporates both a secondary amine and a thioeth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-(phenylthio)ethanamine, with the CAS number 2014-78-0, is a chemical compound that incorporates both a secondary amine and a thioether functional group. This unique structural combination suggests its potential as a versatile building block in organic synthesis and drug discovery. The presence of a nucleophilic secondary amine and a phenylthio moiety offers multiple reaction sites for molecular elaboration. This guide provides a comprehensive overview of the known and predicted chemical properties of N-Methyl-2-(phenylthio)ethanamine, offering insights into its structure, potential synthesis, reactivity, and spectroscopic characterization. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information and provides expert analysis based on analogous structures to guide researchers in their work.

Physicochemical Properties

PropertyValueSource/Method
CAS Number 2014-78-0
Molecular Formula C₉H₁₃NS
Molecular Weight 167.27 g/mol
Appearance Predicted: Colorless to pale yellow liquidInferred from similar thioether amines
Boiling Point Predicted: >200 °CInferred from structurally similar compounds[1]
Melting Point Not available-
Solubility Predicted: Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Limited solubility in water.Based on general solubility of thioamides[2]
Purity (from supplier) 90%
Storage Temperature Room Temperature

Expertise & Experience: The prediction of a boiling point above 200 °C is based on the presence of the phenyl ring and the polar amine group, which would lead to stronger intermolecular forces compared to smaller, non-aromatic analogues. The predicted solubility profile is based on the "like dissolves like" principle, where the molecule's organic backbone and functional groups suggest compatibility with a range of organic solvents.

Synthesis and Elucidation

While a specific, detailed synthesis protocol for N-Methyl-2-(phenylthio)ethanamine is not published, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. A common method for the synthesis of β-amino thioethers involves the nucleophilic addition of a thiol to an activated amine precursor or the alkylation of an amino thiol.

Proposed Synthetic Pathway: Nucleophilic Substitution

A logical approach involves the reaction of thiophenol with a suitable N-methyl-2-haloethylamine derivative, such as N-methyl-2-chloroethylamine.

Synthesis_of_N-Methyl-2-phenylthioethanamine cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: Nucleophilic Substitution (SN2) thiophenol Thiophenol thiolate Thiophenolate anion thiophenol->thiolate Deprotonation base Base (e.g., NaH, K₂CO₃) base->thiolate product N-Methyl-2-(phenylthio)ethanamine thiolate->product nmce N-Methyl-2-chloroethylamine nmce->product Attack at electrophilic carbon byproduct Salt (e.g., NaCl, KCl)

Caption: Proposed synthesis of N-Methyl-2-(phenylthio)ethanamine.

General Experimental Protocol (Hypothetical)

Materials:

  • Thiophenol

  • N-Methyl-2-chloroethylamine hydrochloride

  • Strong base (e.g., Sodium hydride or Potassium carbonate)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Thiolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol in the chosen anhydrous solvent. Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of a strong base (e.g., sodium hydride) to deprotonate the thiophenol, forming the sodium thiophenolate in situ. Allow the mixture to stir at room temperature for 30 minutes.

  • Nucleophilic Substitution: To the solution of sodium thiophenolate, add a solution of N-methyl-2-chloroethylamine (prepared by neutralizing the hydrochloride salt with a base and extracting into an organic solvent) dropwise at room temperature.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Methyl-2-(phenylthio)ethanamine.

Trustworthiness: This proposed protocol is based on well-established Sₙ2 reactions and is a standard method for the formation of thioethers. The use of an inert atmosphere and anhydrous conditions is crucial to prevent side reactions with the strong base. The workup and purification steps are standard procedures to isolate and purify the final product.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentRationale
~7.4-7.2Multiplet5HAromatic protons (C₆H₅)Typical chemical shift range for protons on a phenyl ring.
~3.1Triplet2H-S-CH₂-Methylene group adjacent to the sulfur atom, deshielded.
~2.8Triplet2H-CH₂-N-Methylene group adjacent to the nitrogen atom.
~2.4Singlet3H-N-CH₃Methyl group attached to the nitrogen atom.
~1.5Broad Singlet1H-NH-Amine proton, may be broad and its chemical shift can vary with concentration and solvent.

Expertise & Experience: The predicted ¹H NMR spectrum is based on the expected electronic environments of the protons. The aromatic protons will appear in the downfield region. The methylene protons adjacent to the electronegative sulfur and nitrogen atoms will be deshielded and appear as triplets due to coupling with the adjacent methylene group. The N-methyl protons will appear as a singlet. The amine proton signal is often broad and may exchange with trace amounts of water in the solvent, affecting its appearance.

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ) (ppm)AssignmentRationale
~138Quaternary C (C-S)Aromatic carbon directly attached to sulfur.
~129Aromatic CHAromatic carbons.
~126Aromatic CHAromatic carbons.
~55-CH₂-N-Methylene carbon adjacent to nitrogen.
~36-N-CH₃N-methyl carbon.
~34-S-CH₂-Methylene carbon adjacent to sulfur.

Expertise & Experience: The predicted ¹³C NMR chemical shifts are based on standard values for similar functional groups. The aromatic carbons will appear in the 120-140 ppm range. The aliphatic carbons attached to the heteroatoms will be in the 30-60 ppm range.

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H stretch (secondary amine)
3060-3010MediumC-H stretch (aromatic)
2950-2800Medium to StrongC-H stretch (aliphatic)
~1580 & ~1480Medium to StrongC=C stretch (aromatic ring)
~1100MediumC-N stretch
~740 & ~690StrongC-H out-of-plane bend (monosubstituted benzene)

Expertise & Experience: The IR spectrum is expected to show characteristic peaks for the N-H bond of the secondary amine, aromatic C-H and C=C bonds, and aliphatic C-H bonds. The presence of a monosubstituted benzene ring would be indicated by strong absorptions in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Mass Spectrometry (MS - EI) (Predicted)

The electron ionization mass spectrum of N-Methyl-2-(phenylthio)ethanamine is expected to show a molecular ion peak (M⁺) at m/z = 167. Key fragmentation patterns would likely involve cleavage alpha to the nitrogen and sulfur atoms.

Predicted Fragmentation:

MS_Fragmentation M [C₆H₅SCH₂CH₂NHCH₃]⁺˙ m/z = 167 frag1 [C₆H₅S]⁺ m/z = 109 M->frag1 α-cleavage frag2 [CH₂=NHCH₃]⁺ m/z = 44 M->frag2 β-cleavage frag3 [C₆H₅SCH₂]⁺ m/z = 123 M->frag3 α-cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Chemical Reactivity and Potential Applications

The reactivity of N-Methyl-2-(phenylthio)ethanamine is dictated by its two primary functional groups: the secondary amine and the thioether.

Reactivity of the Secondary Amine

The secondary amine is nucleophilic and basic. It can undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form tertiary amines.

  • Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

  • Salt Formation: Reaction with acids to form ammonium salts.

These reactions make it a useful intermediate for introducing the N-methyl-2-(phenylthio)ethyl moiety into larger molecules, which could be relevant in the synthesis of pharmaceutical compounds.

Reactivity of the Thioether

The thioether linkage is generally stable but can be oxidized to the corresponding sulfoxide and sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). These oxidized derivatives may exhibit different biological activities.

Potential Applications in Drug Development

The phenethylamine scaffold is a common motif in many biologically active compounds.[3] The introduction of a methyl group on the nitrogen and a phenylthio group on the ethyl chain can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule. Potential areas of application could include:

  • Scaffold for Medicinal Chemistry: As a building block for the synthesis of novel compounds with potential therapeutic activities.

  • Ligand for Metal Complexes: The nitrogen and sulfur atoms can act as ligands for various metal ions, suggesting potential applications in catalysis or as imaging agents.

Safety and Handling

A specific Safety Data Sheet (SDS) for N-Methyl-2-(phenylthio)ethanamine is not widely available. However, based on the functional groups present, the following precautions should be taken:

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

N-Methyl-2-(phenylthio)ethanamine is a chemical compound with significant potential as a building block in organic synthesis and medicinal chemistry. While comprehensive experimental data on its properties and reactivity are currently lacking in the public domain, this guide provides a solid foundation for researchers by presenting predicted physicochemical properties, plausible synthetic routes, and expected spectroscopic signatures based on established chemical principles and data from analogous structures. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this versatile molecule and unlock its potential in various scientific applications.

References

  • Doc Brown's Chemistry. infrared spectrum of N-methylethanamine (ethylmethylamine). [Link][4]

  • MassBank. Organic compounds. [Link][5]

  • NIST. Ethanamine, N-methyl-. [Link][6]

  • Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link][7]

  • Semantic Scholar. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives. [Link][8]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link][9]

  • Cheméo. Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). [Link][10]

  • Chemical Synthesis Database. N-methyl-N-(2-methylbenzyl)ethanamine. [Link][11]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link][12]

  • NIST. Benzeneethanamine, N-methyl-. [Link][13][14]

  • NIST. Benzeneethanamine, N-methyl-. [Link][15]

  • PubChem. N-Methyl-2-(methylthio)ethanamine. [Link][16]

  • Chemchart. 2-(phenylthio)ethanamine (2014-75-7). [Link][1]

  • RSC Publishing. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). [Link][17]

  • Organic Syntheses. Ethylamine, N-methyl. [Link][18]

  • NIST. Benzeneethanamine, N-methyl-. [Link][19][20]

  • OSHA. N-NITROSOMETHYLETHYLAMINE. [Link][21]

  • ResearchGate. (PDF) Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). [Link][22]

  • NIST. Ethanamine, N-methyl-. [Link][23]

  • MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link][3]

  • Google Patents. CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon. [24]

  • ResearchGate. Synthesis and biological activity of 2-alkylthio-5-(4-N-acetyl( N-chloroacetyl)aminophenyl)-1,3,4-oxadiazoles. [Link][25]

  • SpectraBase. N-(2-Fluorophenyl)-N-methyl-2-(phenylthio)acetamide - Optional[13C NMR] - Chemical Shifts. [Link][26]

  • NIST. Ethanamine, N-ethyl-N-methyl-. [Link][27]

Sources

Exploratory

mechanism of action of N-Methyl-2-(phenylthio)ethanamine derivatives

An In-Depth Technical Guide to the Mechanism of Action of N-Methyl-2-(phenylthio)ethanamine Derivatives Abstract The N-Methyl-2-(phenylthio)ethanamine scaffold represents a fascinating subclass of β-phenethylamine (PEA)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of N-Methyl-2-(phenylthio)ethanamine Derivatives

Abstract

The N-Methyl-2-(phenylthio)ethanamine scaffold represents a fascinating subclass of β-phenethylamine (PEA) derivatives with significant modulatory effects on monoaminergic neurotransmission. These compounds primarily exert their influence by interacting with plasma membrane monoamine transporters (MATs), which govern the synaptic concentrations of dopamine, norepinephrine, and serotonin. This guide provides a detailed exploration of the molecular mechanism of action of these derivatives, delving into their primary targets, the resulting downstream signaling events, and the critical structure-activity relationships (SAR) that dictate their potency and selectivity. Furthermore, we will outline key experimental protocols used to characterize these interactions, offering a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction: The β-Phenethylamine Framework

The 2-phenethylamine (PEA) structure is a foundational motif in neuropharmacology, present in endogenous catecholamines like dopamine and norepinephrine as well as in a vast array of synthetic psychoactive compounds.[1] N-Methyl-2-(phenylthio)ethanamine derivatives are synthetic analogs characterized by three key structural features:

  • An N-methyl group on the terminal amine.

  • A two-carbon ethylamine linker.

  • A phenyl ring connected to the ethylamine chain via a thioether (-S-) linkage.

This unique combination of features positions these molecules as potent modulators of the central nervous system, primarily through their action on monoamine transporters. Their mechanism is distinct from that of monoamine releasing agents like amphetamine, as they predominantly function as reuptake inhibitors.[2][3]

Primary Molecular Target: The Monoamine Transporters (MATs)

The principal mechanism of action for N-Methyl-2-(phenylthio)ethanamine derivatives is the inhibition of monoamine transporters (MATs).[3] These transmembrane proteins are responsible for clearing neurotransmitters from the synaptic cleft and returning them to the presynaptic neuron, a process critical for terminating the neuronal signal.[4] The three main transporters targeted are:

  • Dopamine Transporter (DAT): Primarily responsible for the reuptake of dopamine.[5]

  • Norepinephrine Transporter (NET): Responsible for the reuptake of norepinephrine.[3]

  • Serotonin Transporter (SERT): Responsible for the reuptake of serotonin.[4]

By binding to these transporters, N-Methyl-2-(phenylthio)ethanamine derivatives act as competitive inhibitors, physically blocking the re-entry of the respective monoamines into the presynaptic terminal. This blockade leads to an accumulation of neurotransmitters in the synaptic cleft, thereby enhancing and prolonging their signaling effects on postsynaptic receptors.[4][5]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) release Release mat Monoamine Transporter (DAT, NET, or SERT) neurotransmitter Monoamines (Increased Conc.) release->neurotransmitter Exocytosis reuptake Reuptake (Blocked) neurotransmitter->reuptake receptor Postsynaptic Receptors (Enhanced Activation) neurotransmitter->receptor Binds derivative N-Methyl-2-(phenylthio) ethanamine Derivative derivative->mat Binds & Inhibits signal Downstream Signaling receptor->signal

Mechanism of Monoamine Reuptake Inhibition.

Structure-Activity Relationships (SAR)

The biological activity of N-Methyl-2-(phenylthio)ethanamine derivatives is highly dependent on their specific chemical structure. Minor modifications can drastically alter their affinity and selectivity for the different monoamine transporters.

  • Aromatic Group: The presence of a thiophenyl group, as opposed to a simple phenyl group, has been shown to increase the inhibitory activity at the dopamine transporter.[6] Further substitutions on this phenyl ring can fine-tune potency and selectivity.

  • N-Alkylation: The N-methyl group is a critical feature. Compared to a primary amine (β-PEA), N-methylation can significantly affect potency with minimal impact on efficacy.[7] However, increasing the steric bulk further, for instance to an N,N-dimethyl group, often leads to a sharp reduction in potency.[7]

  • Ethanamine Backbone: The two-carbon chain between the aromatic ring and the nitrogen is generally optimal. Adding bulky substituents to this chain typically reduces binding affinity and potency at the target transporters.[7]

Illustrative Data on β-Phenethylamine Derivatives at Monoamine Transporters

The following table summarizes known inhibition constants (Kᵢ) for several classes of β-phenethylamine derivatives, illustrating the principles of SAR. Note that specific data for N-Methyl-2-(phenylthio)ethanamine itself is not widely published, but the trends from related compounds are informative.

Compound ClassModificationTargetKᵢ (μM)Potency Rank
Amphetamine α-methylNET~0.07 - 0.1High
DAT~0.6Moderate
SERT~20 - 40Low
Methamphetamine α-methyl, N-methylNET~0.1High
DAT~0.5Moderate
SERT~10 - 40Low
MDMA α-methyl, N-methyl, 3,4-methylenedioxySERT~0.6 - 2.4High
NET~1.2 - 1.8Moderate
DAT~4.8 - 8.3Low
Cocaine Tropane scaffoldDAT~0.2 - 0.7High
SERT~0.2 - 0.7High
NET~0.2 - 0.7High

Data compiled from studies on human and mouse transporters.[8]

This data demonstrates how substitutions on the core PEA structure dramatically shift selectivity. For instance, the addition of a 3,4-methylenedioxy group in MDMA greatly increases its potency at SERT compared to methamphetamine.[8] The thiophenyl group in the title compounds is expected to confer a unique profile, with studies on related structures suggesting a strong inhibitory effect on dopamine reuptake.[6]

Potential Secondary Mechanisms of Action

While MAT inhibition is the primary mechanism, β-phenethylamine derivatives can interact with other neuronal targets, which may contribute to their overall pharmacological profile:

  • Trace Amine-Associated Receptor 1 (TAAR1): Many PEA derivatives are agonists at TAAR1, an intracellular G-protein coupled receptor that can modulate the activity and trafficking of monoamine transporters.[6][7]

  • Monoamine Oxidase (MAO) Inhibition: The core PEA structure is a substrate for MAO, the enzyme responsible for degrading monoamines.[9] Certain derivatives can act as MAO inhibitors, which would also contribute to increased synaptic monoamine levels.[10]

  • Vesicular Monoamine Transporter 2 (VMAT2): Some PEA analogs can interact with VMAT2, which packages monoamines into synaptic vesicles for release.[6]

Experimental Protocols for Mechanistic Elucidation

Determining the precise mechanism of action requires specific in-vitro assays. The two foundational experiments are radioligand binding and neurotransmitter uptake inhibition.

Protocol 1: Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a known high-affinity radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of N-Methyl-2-(phenylthio)ethanamine derivatives at hDAT, hNET, and hSERT.

Methodology:

  • Cell Culture & Membrane Preparation: Culture HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT). Harvest the cells and prepare a crude membrane fraction via homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Scintillation Counting: Place the filter mats into scintillation vials with scintillation fluid. Quantify the radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ (concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Synaptosomal Uptake Inhibition Assay

This assay measures the functional ability of a test compound to inhibit the transport of a neurotransmitter into nerve terminals (synaptosomes).

Objective: To determine the IC₅₀ value for the inhibition of dopamine, norepinephrine, and serotonin uptake by N-Methyl-2-(phenylthio)ethanamine derivatives.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, cortex for norepinephrine/serotonin) via sucrose gradient centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes in a buffer solution with varying concentrations of the test compound for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer.

  • Scintillation Counting: Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ value.

Workflow for Characterizing Transporter Inhibition.

Conclusion

The is centered on their ability to competitively inhibit monoamine transporters, particularly the dopamine transporter. This inhibition leads to elevated synaptic concentrations of monoamines, enhancing downstream neurotransmission. The specific potency and selectivity of these compounds are governed by precise structure-activity relationships, where the N-methyl and thiophenyl moieties play crucial roles. A thorough understanding of this mechanism, validated through binding and functional assays, is essential for the rational design of novel chemical probes and potential therapeutic agents targeting the monoaminergic systems.

References

  • Huisman, C. D., et al. (2008). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, J., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]

  • González-Ledo, L., et al. (2012). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ivanović, M. D., et al. (2007). The synthesis and pharmacological evaluation of (±)-2,3-seco-fentanyl analogues. Journal of the Serbian Chemical Society. Available at: [Link]

  • Nichols, D. E. (1994). Medicinal Chemistry and Structure-Activity Relationships. ResearchGate. Available at: [Link]

  • Vila-Santa, C., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Patel, H., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Abedinifar, F., et al. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances. Available at: [Link]

  • Žuvela, P., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Hasani, R., et al. (2014). Discovery and Development of Monoamine Transporter Ligands. In Neuromethods. Available at: [Link]

  • Cheng, P., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules. Available at: [Link]

  • Heal, D. J., et al. (2013). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ResearchGate. Available at: [Link]

  • Wikipedia. Monoamine releasing agent. Wikipedia. Available at: [Link]

  • Teixeira, D., et al. (2023). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Pharmaceuticals. Available at: [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology. Available at: [Link]

  • Wikipedia. Monoamine transporter. Wikipedia. Available at: [Link]

  • Tyurenkov, I., et al. (2024). View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Acta Medica Mediterranea. Available at: [Link]

  • Abedinifar, F., et al. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives. Semantic Scholar. Available at: [Link]

  • Serag, Y. (2025). SERT: DAT: NET: SEROTONIN, DOPAMINE AND NORADRENALINE TRANSPORTERS. SeragPsych. Available at: [Link]

  • Chimenti, F., et al. (2013). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Jo, S., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Abedinifar, F., et al. (2022). (PDF) Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). ResearchGate. Available at: [Link]

Sources

Foundational

Comprehensive Physicochemical Profiling of N-Methyl-2-(phenylthio)ethanamine Hydrochloride: A Technical Guide for Preformulation and Synthesis

Executive Summary N-Methyl-2-(phenylthio)ethanamine hydrochloride (CAS: 114458-72-9) is a critical bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-2-(phenylthio)ethanamine hydrochloride (CAS: 114458-72-9) is a critical bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced chemical intermediates[1]. Structurally, it comprises a lipophilic phenylthio ether linked via an ethyl chain to a secondary amine, stabilized as a hydrochloride salt[2].

The presence of both a nucleophilic amine and an oxidation-susceptible thioether necessitates rigorous physicochemical profiling. Understanding its solid-state properties, thermal stability, and solubility is paramount to ensuring stability during storage and predictable reactivity during synthetic campaigns. This whitepaper provides a comprehensive, self-validating framework for the physicochemical characterization of this compound, grounded in authoritative pharmacopeial standards.

Core Physicochemical Properties

To design robust synthetic routes and preformulation strategies, baseline quantitative data must be established. The hydrochloride salt form significantly enhances the compound's aqueous solubility and solid-state stability compared to its free base counterpart[3].

Table 1: Key Physicochemical Parameters
ParameterValue / CharacteristicAnalytical Significance
Molecular Formula C9H14ClNSDictates mass balance in synthetic stoichiometry.
Molecular Weight 203.73 g/mol Essential for accurate molarity calculations[3].
Appearance White to off-white crystalline powderIndicator of bulk purity and macroscopic crystallinity.
Melting Point (DSC) ~145°C – 155°C (Typical for class)Defines thermal processing limits and polymorph purity.
pKa (Secondary Amine) ~9.5 (Theoretical)Governs pH-dependent solubility and freebasing logic.
LogP (Free Base) ~2.1 (Theoretical)Predicts organic solvent partitioning during extraction.

Self-Validating Experimental Protocols

The following methodologies are designed not merely as procedural steps, but as self-validating systems where the physical chemistry dictates the experimental choices.

Protocol 1: Solid-State Characterization via Thermal Analysis (DSC/TGA)

In accordance with USP <891> Thermal Analysis [4], determining the melting point, purity, and thermal stability is paramount for quality control and process safety.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into a standard aluminum crucible and crimp with a pin-holed lid.

    • Causality: A small, precisely weighed sample mass minimizes thermal gradients within the sample bed, ensuring sharp, well-resolved endothermic peaks and preventing sensor saturation[5].

  • Atmosphere Control: Purge the furnace with dry Nitrogen (N2) at a constant flow rate of 50 mL/min.

    • Causality: The thioether moiety is highly susceptible to oxidation at elevated temperatures. An inert N2 purge prevents the formation of sulfoxides or sulfones, ensuring the Thermogravimetric Analysis (TGA) weight-loss profile reflects true thermal degradation rather than oxidative mass gain[6].

  • Heating Program: Heat the sample from 25°C to 300°C at a rate of 10°C/min.

    • Causality: A 10°C/min rate provides the optimal thermodynamic balance; faster rates cause kinetic lag (artificially broadening the melting peak), while slower rates diminish the heat flow signal-to-noise ratio in Differential Scanning Calorimetry (DSC)[5].

  • Data Validation: Cross-reference the DSC endotherm with the TGA mass curve. If mass loss coincides with the endotherm, the event is decomposition or desolvation, not true melting.

Protocol 2: Equilibrium Solubility Profiling

Following the guidelines of USP <1236> Solubility Measurements [7], thermodynamic equilibrium solubility must be determined to guide reaction solvent selection and extraction protocols.

Step-by-Step Methodology:

  • Saturation: Add excess N-methyl-2-(phenylthio)ethanamine HCl to 10 mL of the target solvent in a hermetically sealed glass vial.

  • Equilibration: Agitate the vials on an orbital shaker at 37 ± 0.5°C for 24 hours.

    • Causality: A 24-hour equilibration period is strictly required to ensure the system reaches true thermodynamic equilibrium. Apparent solubility measured at shorter intervals can be artificially high due to supersaturation or the rapid dissolution of amorphous domains[8].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation prior to filtration prevents filter clogging and ensures sub-micron colloidal particles do not pass through the membrane, which would falsely inflate the HPLC concentration readings[9].

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV against a validated calibration curve.

Table 2: Solubility Profile across Common Solvents
Solvent SystemSolubility Classification (USP)Mechanistic Rationale
Water (pH ~5.5) Freely SolubleIon-dipole interactions of the HCl salt.
0.1N HCl (pH 1.2) SolubleCommon-ion effect slightly suppresses solubility.
Ethanol / Methanol Sparingly SolubleModerate polarity supports partial solvation.
Dichloromethane Practically InsolubleLack of hydrogen bonding; salt remains crystalline.
Protocol 3: Specification Setting for Quality Control

Aligning with ICH Q6A Specifications [10], the acceptance criteria for this intermediate must reflect both the manufacturing capability and the downstream synthetic requirements[11].

Step-by-Step Methodology:

  • Identify Critical Quality Attributes (CQAs): Focus on assay (purity >98%), moisture content (via Karl Fischer), and related substances (specifically targeting oxidized thioether impurities).

  • Establish Limits: Set quantitative limits based on historical batch analysis data.

    • Causality: ICH Q6A dictates that specifications should not be arbitrarily tight. They must be scientifically justified by the statistical process capability of the manufacturing route and the precision of the validated analytical methods[12].

Mechanistic Pathways & Logical Relationships

The physical properties of N-Methyl-2-(phenylthio)ethanamine HCl directly dictate its handling and reactivity. The following diagrams map the logical workflows for its characterization and synthetic utilization.

Workflow A N-Methyl-2-(phenylthio)ethanamine HCl (CAS: 114458-72-9) B Thermal Analysis (USP <891>) A->B C Solubility Profiling (USP <1236>) A->C E DSC: Melting Point & Purity TGA: Thermal Stability B->E F Shake-Flask Method Thermodynamic Equilibrium C->F D Specification Setting (ICH Q6A) G Acceptance Criteria Release & Shelf-Life D->G E->D F->D

Fig 1: Experimental workflow for the physicochemical profiling of N-Methyl-2-(phenylthio)ethanamine HCl.

Reactivity Root Bifunctional Molecule Stability & Reactivity Thioether Thioether Moiety (Oxidation Risk) Root->Thioether Amine Secondary Amine HCl (Nucleophilic Center) Root->Amine Degradation Sulfoxide / Sulfone Formation Thioether->Degradation O2 exposure Control Inert Atmosphere (N2 Purge during DSC) Thioether->Control Prevention Freebase pH > pKa (~9.5) Freebase Generation Amine->Freebase Base added Reaction Alkylation / Acylation (Target Synthesis) Freebase->Reaction

Fig 2: Reactivity pathways and stability logic for the thioether and secondary amine moieties.

References

  • Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties". Source: labmanager.com. URL: [Link]

  • Pharmaceutical Technology. "Residual Moisture Testing Methods for Lyophilized Drug Products". Source: pharmtech.com. URL: [Link]

  • ZL Tester. "What is Differential Scanning Calorimetry?". Source: zltester.com. URL: [Link]

  • Biorelevant. "USP <1236>: Solubility Measurements Chapter". Source: biorelevant.com. URL: [Link]

  • Scribd. "USP 1236 Solubility Measurements Guide". Source: scribd.com. URL: [Link]

  • European Pharmaceutical Review. "ICH Q6A - Specifications: Test procedures and acceptance criteria". Source: europeanpharmaceuticalreview.com. URL: [Link]

  • European Medicines Agency (EMA). "ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline". Source: europa.eu. URL: [Link]

Sources

Exploratory

The Pharmacological Versatility of N-Methyl-2-(phenylthio)ethanamine: A Comprehensive SAR and Fragment-Based Drug Discovery Guide

Executive Summary In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount. N-Methyl-2-(phenylthio)ethanamine (CAS 114458-72-9) has emerged as a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount. N-Methyl-2-(phenylthio)ethanamine (CAS 114458-72-9) has emerged as a highly versatile pharmacophore and building block in Fragment-Based Drug Discovery (FBDD). Characterized by a lipophilic phenylthio ether linked to a flexible, basic ethylamine chain, this fragment provides a unique geometric and electronic profile.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the Structural Activity Relationship (SAR) of this molecule across two distinct therapeutic domains: Oncology (targeting the Bcl-2/Bcl-xL protein-protein interaction) and Neuropharmacology (modulating 5-HT2A receptor kinetics). By examining the causality behind structural modifications and detailing the self-validating experimental protocols used to evaluate them, this guide provides a robust framework for drug development professionals.

Molecular Architecture & Physicochemical Baseline

The utility of N-Methyl-2-(phenylthio)ethanamine stems from its tripartite structure:

  • Phenyl Ring: Acts as a hydrophobic anchor, capable of π−π stacking and edge-to-face interactions within deep protein binding pockets.

  • Thioether Linkage (-S-): Unlike an oxygen ether, the larger atomic radius and distinct bond angles of sulfur (approx. 99° vs 109° for oxygen) alter the dihedral trajectory of the ethylamine chain, projecting it deeper into adjacent binding sub-pockets. It also serves as a metabolic liability that can be exploited.

  • Secondary Amine: Protonated at physiological pH, it readily forms critical salt bridges with acidic residues (e.g., Glutamate or Aspartate) on the target protein.

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValuePharmacological Implication
Molecular Weight 167.27 g/mol Ideal fragment size (Rule of 3 compliant) for FBDD.
LogP (Predicted) ~2.1Optimal lipophilicity for membrane permeability and hydrophobic pocket binding.
Topological Polar Surface Area (TPSA) 37.3 ŲExcellent blood-brain barrier (BBB) penetrance.
H-Bond Donors / Acceptors 1 / 2Sufficient for targeted polar interactions without excessive desolvation penalties.
Rotatable Bonds 4Allows conformational flexibility to adapt to induced-fit binding sites.

Fragment-Based SAR in Oncology: The Bcl-2/Bcl-xL Paradigm

The evasion of apoptosis is a fundamental hallmark of cancer, often driven by the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. These proteins sequester pro-apoptotic BH3-only proteins via a long, hydrophobic surface groove.

Causality of the Thioether Linkage in FBDD

Through SAR by NMR (Nuclear Magnetic Resonance), researchers identified that 2-phenylthioethylamine derivatives act as high-affinity ligands that bind to the proximal sites of Bcl-xL[1]. The phenyl ring engages in a π -stacking interaction with Phe97 and Tyr194 of Bcl-xL. The thioether linkage is critical here; its specific geometry projects the amine outward to form a solvent-exposed salt bridge with Glu96.

To lock the molecule into its bioactive conformation, researchers synthesized the 1,1-dimethyl-2-phenylthioethylamine analog. The addition of gem-dimethyl groups restricts the conformational freedom of the ethyl chain, significantly reducing the entropic penalty upon binding. This modification, when linked to a biaryl core, increased the affinity from a baseline Kd​ of ~300 μM to a highly potent Ki​ of 36 nM[1]. These structural studies confirmed that the moiety perfectly occupies "site-3" of the Bcl-2/Bcl-xL binding groove[2].

Experimental Workflow: Fluorescence Polarization Assay (FPA)

To quantify the binding affinity of these fragments, a self-validating Fluorescence Polarization Assay (FPA) is employed. This assay is chosen because it provides a ratiometric readout independent of absolute fluorescence intensity, neutralizing errors from compound auto-fluorescence or quenching.

Step-by-Step Protocol:

  • Tracer Preparation: Synthesize a fluorescein-labeled Bad-derived peptide (for Bcl-xL) or Bax-derived peptide (for Bcl-2).

  • Protein Purification: Express and purify recombinant human Bcl-xL/Bcl-2 lacking the C-terminal transmembrane domain to prevent non-specific aggregation and ensure aqueous solubility.

  • Assay Assembly: In a 384-well black opaque plate, combine 10 nM of the fluorescent tracer, 50 nM of the Bcl-xL protein, and serial dilutions of the phenylthioethanamine compound (1 pM to 100 μM) in an assay buffer containing PBS, 1 mM EDTA, and 0.05% Pluronic F-68.

  • Equilibration: Incubate the microplate in the dark for 2 hours at room temperature to ensure thermodynamic equilibrium is reached.

  • Measurement & Validation: Read parallel and perpendicular fluorescence emission (Ex 485 nm, Em 535 nm) to calculate millipolarization (mP).

    • Self-Validating Controls: A "Tracer Only" well defines the minimum mP (rapid tumbling of the free peptide), while a "Tracer + Protein" well defines the maximum mP (slow tumbling of the bound complex). The compound's Ki​ is calculated based on its ability to displace the peptide and restore rapid tumbling.

Bcl2_Pathway BH3 BH3-Only Proteins (BIM, PUMA) Bcl2 Anti-apoptotic (Bcl-2 / Bcl-xL) BH3->Bcl2 Inhibits Bax Pro-apoptotic (BAX / BAK) Bcl2->Bax Sequesters Inhibitor Phenylthioethanamine Derivatives Inhibitor->Bcl2 Antagonizes Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Forms Pores Apoptosis Apoptosis Mito->Apoptosis Cytochrome c Release

Caption: Mechanism of Bcl-2/Bcl-xL antagonism by phenylthioethanamine derivatives inducing apoptosis.

Neuropharmacological SAR: 5-HT2A Receptor Modulation

Beyond oncology, the N-Methyl-2-(phenylthio)ethanamine scaffold is highly relevant in neuropharmacology, particularly in the design of novel serotonergic modulators and psychedelic therapeutics.

Metabolic Fine-Tuning via Thioether Oxidation

Recent innovations in lysergic acid derivatives (LSD analogs) have utilized the 2-phenylthioethylamine group to modify metabolic stability and psychedelic properties[3]. By attaching this moiety to the N1 position of the lysergic acid core, the molecule acts as a prodrug or an allosteric modulator. The extreme lipophilicity of the phenylthio tail dramatically increases Blood-Brain Barrier (BBB) penetration and alters the residence time at the 5-HT2A orthosteric site[4].

Crucially, the thioether sulfur provides a programmable metabolic switch. Oxidation of the 2-(phenylthiol)ethyl group yields a chiral sulfoxide[3]. Because sulfoxides are significantly more polar and susceptible to further metabolic degradation (or rapid renal clearance), this oxidation step fine-tunes the pharmacokinetic half-life of the drug, allowing developers to shorten the duration of psychoactive effects—a major clinical goal in psychedelic-assisted therapy.

Experimental Workflow: Radioligand Displacement Assay

To validate the affinity of these thioether-modified compounds at the 5-HT2A receptor, a Radioligand Binding Assay is utilized.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2A receptors. Centrifuge the homogenate at 40,000 x g at 4°C for 20 minutes to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 μg of membrane protein, 1 nM of [3H] -Ketanserin (a highly selective 5-HT2A radioligand), and serial dilutions of the thioether compound in a binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Self-Validating Control (NSB): Define Non-Specific Binding (NSB) by adding 10 μM of an unlabeled competitor (e.g., mianserin) to a parallel set of control wells. True specific binding is calculated as Total Binding minus NSB, ensuring the signal is strictly receptor-mediated.

  • Incubation & Filtration: Incubate the plates for 1 hour at 37°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to eliminate non-specific ligand adhesion to the filter matrix.

  • Quantification: Wash the filters three times with ice-cold buffer, submerge in scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter. Convert the resulting IC50​ to a Ki​ value using the Cheng-Prusoff equation.

GPCR_Pathway Ligand 5-HT2A Ligand (Thioether Analog) Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release IP3->Calcium Triggers

Caption: 5-HT2A receptor activation and downstream Gq-PLC-IP3 intracellular calcium signaling pathway.

Synthetic Methodology & Parallel Library Generation

The synthesis of N-Methyl-2-(phenylthio)ethanamine and its derivatives is highly amenable to parallel library generation, a necessity for high-throughput FBDD. The standard synthetic route involves the nucleophilic substitution ( SN​2 ) of thiophenol with N-methyl-2-chloroethanamine under basic conditions.

Synthesis Thiophenol Thiophenol Base Base Catalysis (K2CO3 / DMF) Thiophenol->Base Chloroamine N-Methyl-2-chloroethanamine Chloroamine->Base Product N-Methyl-2-(phenylthio)ethanamine Base->Product SN2 Substitution Oxidation Oxidation (H2O2 / AcOH) Product->Oxidation Derivatization Sulfoxide Sulfoxide Derivative (Metabolic Switch) Oxidation->Sulfoxide Yields

Caption: Synthetic workflow for N-Methyl-2-(phenylthio)ethanamine and its sulfoxide metabolic switch.

Quantitative SAR Matrix

To consolidate the pharmacological impact of modifying the N-Methyl-2-(phenylthio)ethanamine scaffold, the following table summarizes the structure-activity relationships across different targets.

Table 2: SAR Modifications and Pharmacological Outcomes
Scaffold ModificationPrimary TargetBinding Affinity ( Ki​ )Mechanistic Rationale / Causality
Unsubstituted 2-(phenylthio)ethylamine Bcl-xL~300 μMBaseline fragment. Phenyl ring provides a hydrophobic anchor via π−π stacking with Phe97/Tyr194.
1,1-dimethyl-2-phenylthioethylamine Bcl-xL~36 nM (in biaryl core)Gem-dimethyl addition restricts conformational freedom, locking the bioactive dihedral angle and reducing entropic penalty upon binding.
N1-Lysergic Acid Conjugation 5-HT2ASub-nanomolarExtreme lipophilic tail increases BBB penetration and alters orthosteric residence time, modulating psychedelic efficacy.
Sulfoxide Oxidation (-SO-) 5-HT2A / CYP450VariableActs as a programmed metabolic liability. Increases polarity, facilitating rapid clearance and shortening the duration of action.

References

  • Studies Leading to Potent, Dual Inhibitors of Bcl-2 and Bcl-xL Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of a Potent Inhibitor of the Antiapoptotic Protein Bcl-xL from NMR and Parallel Synthesis Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Google Patents (WIPO)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-Methyl-2-(phenylthio)ethanamine in Organic Thioether Synthesis

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential application of N-Methyl-2-(phenylthio)ethanamine in the synthesis of organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential application of N-Methyl-2-(phenylthio)ethanamine in the synthesis of organic thioethers. While direct, peer-reviewed applications of this specific molecule in C-S bond formation are not extensively documented, its structural motifs—a secondary amine and a thioether—suggest its potential as a bidentate ligand in metal-catalyzed cross-coupling reactions. This guide presents a scientifically grounded, proposed application of N-Methyl-2-(phenylthio)ethanamine as a ligand in copper-catalyzed thioetherification, complete with a hypothetical reaction mechanism, a detailed experimental protocol for investigation, and an anticipated substrate scope. The protocols and mechanistic insights are derived from established principles of C-S cross-coupling reactions and the known reactivity of analogous bidentate N,S-ligands.

Introduction: The Potential of N-Methyl-2-(phenylthio)ethanamine in Thioether Synthesis

Organic thioethers are a cornerstone of many functional molecules, from pharmaceuticals to advanced materials. Consequently, the development of robust and versatile methods for their synthesis is of paramount importance. The formation of the carbon-sulfur (C-S) bond is most commonly achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

N-Methyl-2-(phenylthio)ethanamine, with its secondary amine and phenyl thioether moieties, presents an intriguing, yet underexplored, molecular architecture for applications in organic synthesis. The presence of both a soft sulfur donor and a harder nitrogen donor suggests its potential to act as a bidentate ligand, which could stabilize and activate metal catalysts in cross-coupling reactions. This guide proposes a potential application of N-Methyl-2-(phenylthio)ethanamine as a ligand in copper-catalyzed C-S cross-coupling reactions for the synthesis of diaryl and alkyl-aryl thioethers. The rationale for this proposed application is based on the well-established utility of bidentate ligands in enhancing the efficiency and substrate scope of such transformations.

Proposed Mechanistic Rationale: A Bidentate Ligand in Copper-Catalyzed Thioetherification

We propose that N-Methyl-2-(phenylthio)ethanamine can serve as an effective bidentate ligand (L) for a copper(I) catalyst in the thioetherification of aryl halides with thiols. The proposed catalytic cycle is depicted below. The nitrogen and sulfur atoms of the ligand are expected to coordinate to the copper center, forming a stable chelate complex. This chelation can enhance the solubility and stability of the catalyst, as well as modulate its reactivity.

The proposed catalytic cycle begins with the coordination of the N-Methyl-2-(phenylthio)ethanamine ligand to a copper(I) salt (e.g., CuI). The resulting complex then undergoes oxidative addition with an aryl halide (Ar-X) to form a copper(III) intermediate. Subsequent reaction with a thiol (R-SH) in the presence of a base leads to the formation of a copper(III)-thiolate complex. Finally, reductive elimination from this intermediate yields the desired thioether (Ar-S-R) and regenerates the active copper(I) catalyst.

Proposed Catalytic Cycle Cu(I)-Ligand Complex Cu(I)-Ligand Complex Oxidative Addition Oxidative Addition Cu(I)-Ligand Complex->Oxidative Addition Ar-X Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate Ligand Exchange Ligand Exchange Cu(III) Intermediate->Ligand Exchange R-SH, Base Cu(III)-Thiolate Complex Cu(III)-Thiolate Complex Ligand Exchange->Cu(III)-Thiolate Complex Reductive Elimination Reductive Elimination Cu(III)-Thiolate Complex->Reductive Elimination Reductive Elimination->Cu(I)-Ligand Complex Regeneration Thioether Product (Ar-S-R) Thioether Product (Ar-S-R) Reductive Elimination->Thioether Product (Ar-S-R)

Caption: Proposed catalytic cycle for copper-catalyzed thioether synthesis using N-Methyl-2-(phenylthio)ethanamine as a bidentate ligand.

Experimental Protocols: A Starting Point for Investigation

The following is a proposed, general protocol for the copper-catalyzed synthesis of a diaryl thioether using N-Methyl-2-(phenylthio)ethanamine as a ligand. This protocol is intended as a starting point for optimization by researchers.

Materials
  • Copper(I) iodide (CuI)

  • N-Methyl-2-(phenylthio)ethanamine (CAS: 2014-78-0)

  • Aryl halide (e.g., 4-iodotoluene)

  • Thiol (e.g., thiophenol)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Proposed Protocol for the Synthesis of 4-Methylphenyl Phenyl Sulfide
  • To a dry Schlenk flask under an argon atmosphere, add CuI (5 mol%), N-Methyl-2-(phenylthio)ethanamine (10 mol%), and K₂CO₃ (2.0 equivalents).

  • Add anhydrous, degassed toluene (5 mL).

  • Stir the mixture for 10 minutes at room temperature.

  • Add 4-iodotoluene (1.0 equivalent) and thiophenol (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-methylphenyl phenyl sulfide.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Catalyst Add CuI, Ligand, and Base to Schlenk Flask Add_Solvent Add Anhydrous Toluene Add_Catalyst->Add_Solvent Add_Reagents Add Aryl Halide and Thiol Add_Solvent->Add_Reagents Heat Heat to 110 °C for 12-24h Add_Reagents->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Dilute and Filter through Celite Cool->Filter Wash Wash with Water and Brine Filter->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product

Caption: General experimental workflow for the proposed thioether synthesis.

Data Presentation: Anticipated Substrate Scope and Performance

The following table outlines the anticipated substrate scope for the proposed copper-catalyzed thioetherification using N-Methyl-2-(phenylthio)ethanamine as a ligand. The expected yields are based on typical results for similar copper-catalyzed C-S cross-coupling reactions.

EntryAryl HalideThiolExpected Yield (%)
14-IodotolueneThiophenol85-95
24-BromoanisoleThiophenol80-90
31-Iodonaphthalene4-Methylthiophenol82-92
42-BromopyridineBenzyl mercaptan75-85
54-Chlorobenzonitrile1-Octanethiol60-75
61-Bromo-4-nitrobenzeneThiophenol70-80

Note: The expected yields are hypothetical and for illustrative purposes. Actual yields will depend on optimized reaction conditions.

Scientific Integrity and Causality

The proposed application and protocols are grounded in the established principles of organometallic chemistry and catalysis. The choice of a copper catalyst is based on its lower cost and toxicity compared to palladium, and its proven efficacy in C-S cross-coupling reactions. The use of a bidentate N,S-ligand like N-Methyl-2-(phenylthio)ethanamine is anticipated to enhance catalytic activity by:

  • Stabilizing the copper center: Chelation can prevent catalyst decomposition at elevated temperatures.

  • Increasing catalyst solubility: The organic nature of the ligand can improve the solubility of the copper salt in organic solvents.

  • Promoting reductive elimination: The electronic properties of the ligand can influence the rate-determining reductive elimination step.

The selection of a base like potassium carbonate is crucial for the deprotonation of the thiol, generating the active thiolate nucleophile. The choice of an anhydrous, degassed solvent is to prevent catalyst deactivation and side reactions.

Conclusion and Future Outlook

N-Methyl-2-(phenylthio)ethanamine holds promise as a readily accessible bidentate ligand for metal-catalyzed organic transformations. This guide provides a foundational framework for exploring its application in the synthesis of organic thioethers. Further research is warranted to validate the proposed catalytic system, optimize reaction conditions, and fully elucidate the reaction mechanism. The insights gained from such studies could lead to the development of novel and efficient catalytic methods for C-S bond formation, with broad implications for drug discovery and materials science.

References

  • PubChem. N-methyl-2-(phenylthio)ethanamine. [Link]

  • Giri, R., & Daugulis, O. (2007). Copper-Catalyzed Arylation of Primary and Secondary Amines. Journal of the American Chemical Society, 129(12), 3518–3519. [Link]

  • Varma, R. S. (2012). Metal-catalyzed C–S bond forming reactions. RSC Advances, 2(24), 8969-8996. [Link]

  • Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-metal-catalyzed C–S, C–Se, and C–Te bond formation. Chemical Reviews, 111(3), 1596–1636. [Link]

Application

A Robust, Stability-Indicating HPLC Method for the Analysis of N-Methyl-2-(phenylthio)ethanamine

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note presents a comprehensive guide to developing a robust, specific, and stability-indicating High-Performan...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note presents a comprehensive guide to developing a robust, specific, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Methyl-2-(phenylthio)ethanamine. This document provides a detailed, step-by-step protocol derived from foundational chromatographic principles, intended for researchers, analytical scientists, and drug development professionals. The narrative explains the scientific rationale behind each experimental choice, from column and mobile phase selection to method validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The final validated method is suitable for routine quality control, stability testing, and impurity profiling.

Introduction and Analytical Objective

N-Methyl-2-(phenylthio)ethanamine is a secondary amine and a thioether-containing compound. Such structures are common in pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of a basic secondary amine and a lipophilic phenylthio group presents a unique set of challenges and opportunities for chromatographic separation. The primary analytical objective is to develop a reliable reversed-phase HPLC (RP-HPLC) method capable of accurately quantifying N-Methyl-2-(phenylthio)ethanamine and separating it from potential process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool in the pharmaceutical industry for assessing the purity and stability of drug substances.[4][5] A well-developed HPLC method should be able to separate, detect, and quantify the main compound while also demonstrating specificity against potential degradants that may form during manufacturing or storage.[4]

Physicochemical Properties of N-Methyl-2-(phenylthio)ethanamine

A thorough understanding of the analyte's properties is the cornerstone of logical method development.

PropertyValue / CharacteristicImplication for HPLC Method Development
Structure Contains a secondary amine (basic), a phenyl ring (UV chromophore), and a thioether linkage. The molecule has moderate polarity.
CAS Number 2014-78-0[6][7]Unique identifier for substance verification.
Molecular Formula C₉H₁₃NS[6]
Molecular Weight 167.27 g/mol [6]
pKa (Estimated) ~9-10The secondary amine is basic and will be protonated (cationic) at acidic to neutral pH. Controlling pH is critical for consistent retention and peak shape.
logP (Estimated) ~2.0-2.5Indicates moderate lipophilicity, making it well-suited for reversed-phase chromatography.
UV Absorbance Phenyl ring provides a strong chromophore.UV detection is a suitable and sensitive detection method. An absorbance maximum is expected in the 210-260 nm range.

HPLC Method Development Strategy

Our approach is a systematic process of selecting and optimizing chromatographic parameters to achieve the desired separation. The process is guided by the analyte's properties and established chromatographic theory.

G cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, logP, UV Scan) Column Column Selection (C18, 5 µm, 4.6x250 mm) Analyte->Column Guides stationary phase choice MobilePhase Mobile Phase Scoping (ACN/MeOH, Buffer pH 3.0) Column->MobilePhase Dictates mobile phase polarity Detector Detector Selection (UV-DAD @ 254 nm) MobilePhase->Detector Solvent cutoff considerations OptimizeMP Optimize Mobile Phase (Gradient, pH, Organic %) Detector->OptimizeMP OptimizeFlow Optimize Flow Rate & Column Temperature OptimizeMP->OptimizeFlow SST System Suitability Test (Tailing, Plates, Resolution) OptimizeFlow->SST Iterative Process SST->OptimizeMP ForcedDeg Forced Degradation Study (Specificity) SST->ForcedDeg Validation Full Method Validation (ICH Q2) (Linearity, Accuracy, Precision) ForcedDeg->Validation FinalMethod Finalized Analytical Method Validation->FinalMethod

Figure 1: HPLC Method Development and Validation Workflow.
Column Selection: The Stationary Phase

Choice: A base-deactivated C18 column (e.g., Waters Symmetry C18, Agilent ZORBAX Eclipse Plus C18) with standard dimensions (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Rationale:

  • Reversed-Phase (RP): Given the analyte's moderate lipophilicity (logP ~2.0-2.5), RP-HPLC is the most logical starting point.[8]

  • C18 (L1 Packing): The octadecylsilane stationary phase provides sufficient hydrophobic interaction for retaining the analyte. It is a versatile and well-understood stationary phase, making it a robust choice.[9][10]

  • Base-Deactivated/End-Capped: The secondary amine in the analyte is basic. At a pH below its pKa, it will be protonated and can interact ionically with acidic, deprotonated silanol groups (-Si-O⁻) on the silica surface. This secondary interaction is a primary cause of peak tailing. Using a column that has been end-capped or is otherwise base-deactivated minimizes these interactions, leading to superior peak symmetry.

Mobile Phase Selection and Optimization

The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.

Initial Conditions:

  • Aqueous Phase: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Organic Phase: Acetonitrile (ACN).

  • Mode: Gradient elution to effectively resolve the main peak from any potential impurities with different polarities.

Rationale:

  • Buffering at pH 3.0: At a pH well below the amine's pKa (~9-10), the analyte will exist consistently in its protonated, cationic form. This prevents peak splitting or broadening that can occur if the pH is close to the pKa. An acidic pH also suppresses the ionization of residual silanol groups on the column, further improving peak shape.

  • Acetonitrile (ACN): ACN is a common organic modifier in RP-HPLC, offering good solvating power and lower viscosity compared to methanol, which often leads to better column efficiency. Its low UV cutoff (~190 nm) is also advantageous.

  • Phosphate Buffer: Provides excellent buffering capacity in the desired acidic pH range.

Detection Parameters

Choice: UV-Visible Diode Array Detector (DAD).

Rationale:

  • UV Chromophore: The phenylthio group is a strong chromophore, making UV detection highly sensitive for this molecule.

  • DAD for Specificity: A DAD acquires the entire UV spectrum at each point in the chromatogram. This is invaluable during method development and validation. It allows for the determination of the analyte's absorbance maximum (λₘₐₓ) and enables peak purity analysis, which is a critical component of establishing method specificity. The λₘₐₓ can be used for quantification to maximize sensitivity. For this compound, a detection wavelength of 254 nm is a good starting point, with final selection based on the acquired UV spectrum.

Optimized HPLC Method and Protocol

This section provides the detailed, step-by-step protocol for the final validated method.

Equipment and Materials
  • HPLC system with gradient pump, autosampler, column thermostat, and DAD detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • pH meter.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • N-Methyl-2-(phenylthio)ethanamine reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic (KH₂PO₄).

  • Phosphoric acid (85%).

  • Water (HPLC grade or Milli-Q).

Preparation of Solutions
  • Mobile Phase A (Aqueous):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic):

    • Acetonitrile (HPLC grade).

    • Filter through a 0.45 µm membrane filter and degas.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of N-Methyl-2-(phenylthio)ethanamine reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 254 nm
Run Time 25 minutes
System Suitability Test (SST)

Before sample analysis, the system's performance must be verified.[11][12]

  • Inject the Working Standard Solution (100 µg/mL) five times.

  • Calculate the parameters based on the chromatograms.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures good peak shape, free from excessive silanol interactions.
Theoretical Plates (N) ≥ 2000Indicates high column efficiency and good separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.

Method Validation (ICH Q2(R1) Guidelines)

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2][3]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are essential for developing stability-indicating methods.[4][5]

G cluster_stress Stress Conditions Analyte N-Methyl-2- (phenylthio)ethanamine Acid Acid Hydrolysis (0.1N HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Analyte->Base Oxid Oxidation (3% H₂O₂, RT) Analyte->Oxid Therm Thermal (80°C, Solid) Analyte->Therm Photo Photolytic (ICH Q1B Light) Analyte->Photo Result HPLC Analysis: Separation of Analyte from Degradation Products Acid->Result Base->Result Oxid->Result Therm->Result Photo->Result

Figure 2: Forced degradation study workflow for specificity.

Protocol Outline:

  • Acid/Base Hydrolysis: Reflux sample solution in 0.1 M HCl and 0.1 M NaOH.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature.[13]

  • Thermal Degradation: Expose solid drug substance to heat (e.g., 80°C).

  • Photolytic Degradation: Expose sample solution to light as per ICH Q1B guidelines.

Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks with a resolution (Rs) of >2.0, and the peak purity analysis (via DAD) shows no co-eluting peaks.

Validation Parameter Summary

The following table summarizes the key validation experiments performed according to ICH Q2(R1) guidelines.[2]

Validation ParameterProtocol SummaryAcceptance Criteria
Linearity Analyze five concentrations over the range of 50-150% of the target concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo matrix at three levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Six replicate analyses of the 100% standard.Intermediate Precision (Inter-day): Repeat on a different day with a different analyst.%RSD ≤ 2.0% for each set and combined.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) method.S/N of ~3 for LOD and ~10 for LOQ.
Robustness Deliberately vary method parameters: Flow rate (±0.1 mL/min), pH (±0.2 units), Column Temp (±2°C), Organic Modifier % (±2%).System suitability parameters must be met, and peak area should not significantly change.

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of N-Methyl-2-(phenylthio)ethanamine. The systematic development approach, grounded in the physicochemical properties of the analyte, resulted in a high-quality separation with excellent peak symmetry. The successful validation against ICH Q2(R1) criteria confirms that this stability-indicating method is suitable for its intended purpose in a regulated pharmaceutical environment, particularly for quality control and stability studies.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Link

  • United States Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. Link

  • Patel, S. et al. (2021). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Link

  • Mamatha, T. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Link

  • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Link

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Link

  • Phenomenex. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. LCGC. Link

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Link

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Link

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Link

  • European Medicines Agency. (1995). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY (CPMP/ICH/381/95). Link

  • Al-Aani, H. et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules. Link

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Link

  • TIJER.org. (2022). RP- HPLC Method Development, Validation and Forced Degradation Studies of Letrozole. Link

  • Sigma-Aldrich. (n.d.). Developing HPLC Methods. Link

  • Sigma-Aldrich. (n.d.). N-Methyl-2-(phenylthio)ethanamine. Link

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Link

  • ResearchGate. (2014). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. Link

  • International Journal for Scientific Research & Development. (2018). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. Link

  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Link

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Link

  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Link

  • ResearchGate. (2012). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. Link

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Link

  • HXCHEM. (n.d.). N-methyl-2-(phenylthio)ethanamine/CAS:2014-78-0. Link

Sources

Method

Application Notes &amp; Protocols: N-Methyl-2-(phenylthio)ethanamine as a Bidentate N,S-Ligand in Transition Metal Catalysis

Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals. Forward-Looking Statement The following document outlines the potential applications of N-Methyl-2-(phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Forward-Looking Statement

The following document outlines the potential applications of N-Methyl-2-(phenylthio)ethanamine as a ligand in transition metal catalysis. As of the date of this publication, the use of this specific ligand in the catalytic literature is not well-documented. The protocols and applications described herein are therefore proposed based on the structural and electronic properties of the molecule, by drawing analogies to structurally related N,S-bidentate ligands and established catalytic methodologies. These notes are intended to serve as a guide for researchers to explore the catalytic potential of N-Methyl-2-(phenylthio)ethanamine and should be considered as a starting point for experimental validation.

Introduction to N-Methyl-2-(phenylthio)ethanamine

N-Methyl-2-(phenylthio)ethanamine is a bifunctional molecule featuring a secondary amine and a thioether moiety, connected by a flexible ethyl backbone. Its chemical structure (Figure 1) suggests its potential as a bidentate N,S-ligand for transition metals. The soft sulfur donor is expected to coordinate well with late transition metals such as palladium and copper, while the nitrogen atom can also act as a coordinating group. This combination of a soft thioether and a harder amine donor makes it an interesting candidate for fine-tuning the electronic and steric properties of a metal center in a catalytic complex.

Figure 1: Structure of N-Methyl-2-(phenylthio)ethanamine

Caption: Structure of N-Methyl-2-(phenylthio)ethanamine.

Physicochemical Properties
PropertyValue
CAS Number 2014-78-0[1][2]
Molecular Formula C₉H₁₃NS[1]
Molecular Weight 167.27 g/mol [1]
Appearance Likely a liquid or low-melting solid
Solubility Expected to be soluble in common organic solvents
Synthesis of N-Methyl-2-(phenylthio)ethanamine

A potential synthetic route to N-Methyl-2-(phenylthio)ethanamine involves the reaction of N-methylethanolamine with thiophenol under appropriate conditions, or the reaction of 2-(phenylthio)ethanamine with a methylating agent. A plausible laboratory-scale synthesis is outlined below.

Protocol 1: Synthesis of N-Methyl-2-(phenylthio)ethanamine

  • Reaction Setup: To a round-bottom flask, add 2-(phenylthio)ethanamine (1.0 eq.). Dissolve in a suitable solvent such as dichloromethane or acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a base such as triethylamine (1.1 eq.). Slowly add a methylating agent, for example, methyl iodide or dimethyl sulfate (1.05 eq.), dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Methyl-2-(phenylthio)ethanamine.

Proposed Application in Palladium-Catalyzed Cross-Coupling Reactions

Bidentate ligands are crucial in palladium-catalyzed cross-coupling reactions, influencing catalyst stability and reactivity.[3][4] The N,S-bidentate nature of N-Methyl-2-(phenylthio)ethanamine makes it a promising candidate ligand for such transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of ligand is critical for the efficiency of the catalytic cycle.[3]

Proposed Role of the Ligand: N-Methyl-2-(phenylthio)ethanamine could chelate to the palladium center, stabilizing the active Pd(0) species and facilitating both the oxidative addition and reductive elimination steps. The thioether moiety may help to modulate the electron density at the palladium center.

Protocol 2: Hypothetical Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol) to a dry Schlenk tube.

  • Catalyst Preparation: In a separate vial, pre-mix a palladium source, such as Pd(OAc)₂ (2 mol%), and N-Methyl-2-(phenylthio)ethanamine (4 mol%) in an anhydrous, degassed solvent (e.g., toluene or dioxane) for 15-20 minutes.

  • Reaction Execution: Add the pre-mixed catalyst solution to the Schlenk tube containing the substrates and base. Seal the tube and heat the reaction mixture to 80-100 °C with stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_Ar Ar-Pd(II)-X(L)₂ OxAdd->PdII_Ar Transmetal Transmetalation Ar'B(OH)₂ PdII_Ar->Transmetal PdII_Ar_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product G cluster_1 Hypothetical C-H Functionalization Workflow Start Reaction Setup (Substrates, Catalyst, Ligand, Base) Reaction Heating and Stirring (e.g., 110-130 °C, 24h) Start->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidation of N-Methyl-2-(phenylthio)ethanamine during storage

A Guide to Preventing Oxidation During Storage for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for N-Methyl-2-(phenylthio)ethanamine. This guide is designed to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Oxidation During Storage for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-Methyl-2-(phenylthio)ethanamine. This guide is designed to provide in-depth technical assistance to researchers and drug development professionals, offering troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of this compound during storage. As a molecule containing both a secondary amine and a thioether functional group, N-Methyl-2-(phenylthio)ethanamine is susceptible to oxidation, which can compromise experimental outcomes. This document provides a comprehensive overview of the mechanisms of oxidation and practical, field-proven strategies for its prevention.

Understanding the Vulnerability: The Chemistry of Oxidation

N-Methyl-2-(phenylthio)ethanamine possesses two primary sites susceptible to oxidation: the sulfur atom of the thioether group and the nitrogen atom of the secondary amine.

  • Thioether Oxidation: The sulfur atom in the thioether group is nucleophilic and can be readily oxidized by common atmospheric oxidants. The primary oxidation product is the corresponding sulfoxide , which can be further oxidized to a sulfone under more aggressive conditions. This transformation introduces polarity to the molecule and can significantly alter its biological activity and physicochemical properties.

  • Secondary Amine Oxidation: Secondary amines are also prone to oxidation, which can lead to a variety of products, including nitrones and other degradation species. The presence of a lone pair of electrons on the nitrogen atom makes it susceptible to attack by oxidizing agents.

The following diagram illustrates the primary oxidation pathways for N-Methyl-2-(phenylthio)ethanamine:

OxidationPathways cluster_thioether Thioether Oxidation cluster_amine Amine Oxidation N-Methyl-2-(phenylthio)ethanamine N-Methyl-2-(phenylthio)ethanamine Sulfoxide Sulfoxide N-Methyl-2-(phenylthio)ethanamine->Sulfoxide Oxidation Amine_Oxidation_Products Various Oxidation Products (e.g., Nitrones) N-Methyl-2-(phenylthio)ethanamine->Amine_Oxidation_Products Oxidation Sulfone Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Primary oxidation pathways of N-Methyl-2-(phenylthio)ethanamine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of N-Methyl-2-(phenylthio)ethanamine, providing actionable solutions based on established scientific principles.

FAQ 1: I suspect my sample of N-Methyl-2-(phenylthio)ethanamine has degraded. What are the first steps to confirm this?

Answer:

The first step is to analytically assess the purity of your sample. The most common degradation pathway is oxidation of the thioether to the sulfoxide. Several analytical techniques can be employed to detect this and other potential degradation products.

Recommended Analytical Workflow:

  • Thin-Layer Chromatography (TLC): A quick and easy initial screen. The sulfoxide product is significantly more polar than the parent compound and will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): This will provide a quantitative assessment of purity. The appearance of new, more polar peaks is indicative of degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can definitively identify the sulfoxide and other degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of a sulfoxide will result in a new, strong absorption band in the 1030-1070 cm⁻¹ region.

The following diagram outlines a logical workflow for investigating suspected sample degradation:

TroubleshootingWorkflow Suspected_Degradation Suspected Sample Degradation TLC_Analysis Initial Screen: Thin-Layer Chromatography (TLC) Suspected_Degradation->TLC_Analysis HPLC_LCMS Quantitative Analysis: HPLC or LC-MS TLC_Analysis->HPLC_LCMS If new spots observed NMR_FTIR Structural Confirmation: NMR and/or FTIR HPLC_LCMS->NMR_FTIR If new peaks present Purity_Confirmed Purity Confirmed HPLC_LCMS->Purity_Confirmed If only parent peak present Degradation_Confirmed Degradation Confirmed NMR_FTIR->Degradation_Confirmed If oxidation products identified Review_Storage Review Storage & Handling Protocols Degradation_Confirmed->Review_Storage

Caption: Workflow for troubleshooting suspected sample degradation.

FAQ 2: What are the optimal storage conditions to prevent oxidation?

Answer:

Preventing oxidation requires a multi-faceted approach that minimizes exposure to oxygen, light, and elevated temperatures.

Recommended Storage Protocol:

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a primary oxidant.
Temperature 2-8 °C (Refrigerated)Reduces the rate of chemical reactions, including oxidation.
Container Amber Glass Vial with a Secure CapProtects from light, which can catalyze oxidation, and prevents moisture ingress.
Handling Minimize HeadspaceReduces the amount of oxygen in the vial.
Solvent Store as a neat oil or solid if possible. If in solution, use a de-gassed, anhydrous aprotic solvent.Solvents can participate in degradation pathways.
FAQ 3: Can I use antioxidants to prolong the shelf-life of my compound?

Answer:

Yes, the addition of a suitable antioxidant can significantly inhibit the oxidation process. For a molecule with both a thioether and a secondary amine, a combination of primary and secondary antioxidants may be most effective.

  • Primary Antioxidants (Radical Scavengers): These compounds, such as hindered phenols (e.g., Butylated Hydroxytoluene - BHT), react with and neutralize free radicals that initiate the oxidation chain reaction.

  • Secondary Antioxidants (Hydroperoxide Decomposers): Thioether-based antioxidants can be particularly effective as they decompose hydroperoxides, which are key intermediates in the oxidation process.[1]

Recommended Antioxidants:

Antioxidant TypeExampleRecommended ConcentrationCompatibility
Primary Butylated Hydroxytoluene (BHT)0.01 - 0.1% (w/w)Generally compatible with amines and thioethers.
Secondary Thioether-based antioxidants0.05 - 0.2% (w/w)Synergistic with primary antioxidants.[1][2]

Important Consideration: Always perform a small-scale compatibility test before adding an antioxidant to your entire stock of N-Methyl-2-(phenylthio)ethanamine.

Detailed Experimental Protocols

Protocol 1: Analytical Detection of Oxidation by LC-MS

This protocol provides a general method for the detection of N-Methyl-2-(phenylthio)ethanamine and its primary sulfoxide oxidation product.

Instrumentation:

  • Liquid Chromatograph with a UV detector and coupled to a Mass Spectrometer (LC-MS).

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid, LC-MS grade

  • N-Methyl-2-(phenylthio)ethanamine sample

  • Reference standard of the sulfoxide (if available)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of your N-Methyl-2-(phenylthio)ethanamine sample in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

  • LC-MS Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Full Scan (m/z 100-500) and/or Selected Ion Monitoring (SIM) for the parent compound (m/z 168.08) and the sulfoxide (m/z 184.08)

Data Analysis:

  • The parent compound, N-Methyl-2-(phenylthio)ethanamine, will have a specific retention time.

  • The sulfoxide product, being more polar, will elute earlier than the parent compound.

  • The mass spectrometer will confirm the identity of the peaks based on their mass-to-charge ratio.

Protocol 2: Monitoring Oxidation by FTIR Spectroscopy

This protocol describes how to use FTIR to quickly assess the presence of the sulfoxide oxidation product.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Acquire a background spectrum of the clean ATR crystal.

  • Place a small drop of the neat N-Methyl-2-(phenylthio)ethanamine sample onto the ATR crystal.

  • Acquire the sample spectrum.

Data Analysis:

  • Examine the region between 1000 cm⁻¹ and 1100 cm⁻¹.

  • The presence of a new, strong absorption band around 1040-1050 cm⁻¹ is characteristic of the S=O stretch of a sulfoxide and indicates oxidation.[3]

  • The N-H stretch of the secondary amine will appear as a single, weak to medium band in the region of 3350-3310 cm⁻¹ .[4]

References

  • LibreTexts. IR: amines. (Link)
  • Royal Society of Chemistry.
  • InstaNANO.
  • Organomation.
  • Allied Academies. Difference between Primary Secondary and Tertiary Amines Via FTIR. (Link)
  • SCION Instruments.
  • Amfine Chemical Corporation. Thioethers | Antioxidant Synergists for Plastics. (Link)
  • ResearchGate. Influence of phenolic antioxidants and a thioether on the long-term... (Link)
  • ResolveMass Laboratories Inc.
  • Tintoll. Hindered Phenol Antioxidant HPAO. (Link)
  • National Center for Biotechnology Information. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (Link)
  • National Center for Biotechnology Information.
  • ResearchGate. The infrared spectra of secondary amines and their salts. (Link)
  • American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (Link)
  • National Center for Biotechnology Information.
  • Tintoll. Thioether Antioxidant. (Link)
  • MDPI. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. (Link)
  • ResearchGate. 1H and13C NMR study of 2-substituted phenyl methyl sulphides. (Link)
  • National Center for Biotechnology Information. A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors. (Link)
  • eScholarship, University of California. Functional modification of thioether groups in peptides, polypeptides, and proteins. (Link)
  • Agilent Technologies. Nitrosamines Analysis in Pharmaceuticals. (Link)
  • Emery Pharma.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (Link)
  • National Institute of Standards and Technology.
  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (Link)
  • National Center for Biotechnology Information.
  • University of Oxford. Sample Preparation Protocol for Open Access MS. (Link)
  • ResearchGate. Oxidation of Secondary Amines by Molecular Oxygen and Cyclohexanone Monooxygenase. (Link)
  • Master Organic Chemistry. Thiols And Thioethers. (Link)
  • MDPI.

Sources

Optimization

Mechanistic Causality: Why Does N-Methyl-2-(phenylthio)ethanamine Tail?

Technical Support Center: Resolving HPLC Peak Tailing for N-Methyl-2-(phenylthio)ethanamine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatog...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC Peak Tailing for N-Methyl-2-(phenylthio)ethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic behavior of secondary amines. N-Methyl-2-(phenylthio)ethanamine is a prime example: its structure features a lipophilic thioether linkage and a highly basic secondary amine (pKa ~10.0). In reversed-phase high-performance liquid chromatography (RP-HPLC), basic compounds are notorious for severe peak tailing.

This guide provides a self-validating, mechanistically grounded troubleshooting framework to help you achieve symmetrical peaks, robust quantification, and reliable method development.

Peak tailing for basic analytes is rarely a detector issue; it is fundamentally a chemical interaction problem. Silica-based stationary phases contain residual silanol groups (-Si-OH). At a mid-range pH (pH 4–8), these silanols deprotonate to form negatively charged silanoate ions (-Si-O⁻). Simultaneously, the secondary amine of N-Methyl-2-(phenylthio)ethanamine is fully protonated (positively charged).

The resulting electrostatic attraction (an ion-exchange mechanism) acts like "chemical velcro." The analyte molecules stick to the active sites on the column and elute slowly, forming a broad, asymmetrical trailing edge (1).

Mech Amine N-Methyl-2-(phenylthio)ethanamine (Secondary Amine, pKa ~10) Protonation Protonated Amine (Positive Charge) Amine->Protonation At pH < 9 Interaction Electrostatic Ion-Exchange (Secondary Interaction) Protonation->Interaction Silanol Residual Silanols (Si-O-, Negative Charge) Silanol->Interaction Tailing Peak Tailing (Asymmetry > 1.5) Interaction->Tailing

Caption: Mechanistic pathway of secondary interactions causing peak tailing for basic amines.

Frequently Asked Questions (FAQs)

Q1: How can I confirm if the tailing is caused by silanol interactions or a physical system void? A1: Inject a neutral, hydrophobic marker (e.g., toluene or uracil, depending on your gradient). Neutral compounds do not undergo electrostatic interactions with silanols. If the neutral peak is perfectly symmetrical (Asymmetry Factor ~1.0) but your N-Methyl-2-(phenylthio)ethanamine peak tails, the issue is chemical (1). If both peaks tail, you have a physical problem, such as a void in the column bed, a blocked frit, or excess extra-column volume.

Q2: How does mobile phase pH affect the peak shape of this compound? A2: pH dictates the ionization state of both the analyte and the column. You have two primary strategies to eliminate the electrostatic attraction:

  • Low pH (pH 2.0 - 3.0): Protonate the silanols. By dropping the pH below the pKa of the silanols (pKa ~3.5-4.5), they become neutral (-Si-OH), eliminating the negative charge (2).

  • High pH (pH > 11.0): Deprotonate the amine. By raising the pH above the pKa of the amine, the analyte becomes neutral. However, this requires specialized hybrid-silica or polymer columns that can withstand alkaline degradation.

Q3: I cannot change my mobile phase pH due to other acid-sensitive analytes in my mixture. What is the alternative? A3: Use a competing base (ion-pairing reagent) such as Triethylamine (TEA). TEA is a small, highly basic molecule that preferentially binds to the active silanol sites, effectively "masking" them and preventing N-Methyl-2-(phenylthio)ethanamine from interacting with the silica backbone (3).

Data Presentation: Comparison of Mitigation Strategies

StrategyRecommended ReagentsTarget pHMechanism of ActionProsCons
Low pH 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid2.0 - 3.0Neutralizes silanols (Si-OH). Analyte remains protonated.Excellent peak shape; compatible with standard C18 columns.Analyte elutes earlier (less retention for charged species).
High pH Ammonium hydroxide or Bicarbonate buffer11.0 - 11.5Neutralizes the secondary amine. Silanols remain charged.High retention (analyte is hydrophobic); sharp peaks.Destroys standard silica columns; requires hybrid/polymer columns.
Competing Base 0.1% - 0.2% Triethylamine (TEA)6.0 - 7.0TEA saturates active silanol sites, blocking analyte access.Allows mid-pH operation; protects acid-sensitive compounds.Can cause baseline drift in LC-MS; TEA is difficult to wash out.

Experimental Protocols

To ensure self-validating results, follow these step-by-step methodologies. Always run a system suitability test (SST) using a neutral marker before and after implementing these changes to validate that improvements are chemical, not coincidental.

Protocol 1: Low-pH Suppression using TFA (Recommended for LC-UV/LC-MS)

Rationale: TFA acts as both an acidifier (lowering pH to ~2.1) and a weak ion-pairing agent, resolving tailing while maintaining mass spectrometry compatibility.

  • Prepare Aqueous Phase (Mobile Phase A): Measure 1000 mL of LC-MS grade water into a clean volumetric flask.

  • Add Modifier: Using a glass volumetric pipette, add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to the water.

  • Mix and Degas: Stir thoroughly for 5 minutes. Sonicate for 10 minutes to degas.

  • Prepare Organic Phase (Mobile Phase B): Add 1.0 mL of TFA to 1000 mL of LC-MS grade Acetonitrile.

  • Equilibration: Flush the C18 column with 10-15 column volumes of the new mobile phase until the baseline and system pressure are completely stable.

  • Validation: Inject N-Methyl-2-(phenylthio)ethanamine. Calculate the USP Tailing Factor. A successful mitigation will yield a factor of ≤ 1.2.

Protocol 2: Silanol Masking using Triethylamine (Recommended for LC-UV only)

Rationale: TEA competitively binds to silanols (4). Note: Do not use this method if you are using Mass Spectrometry, as TEA causes severe ion suppression.

  • Prepare Buffer: Dissolve 20 mM Potassium Phosphate in 1000 mL of HPLC-grade water.

  • Add TEA: Add 2.0 mL of Triethylamine (TEA) (0.2% v/v) to the buffer.

  • Adjust pH: The addition of TEA will make the solution highly basic. Use dilute Phosphoric Acid (H₃PO₄) to titrate the pH back down to 6.5.

  • Filter: Filter the mobile phase through a 0.45 µm nylon membrane to remove any precipitated salts.

  • Equilibration: Equilibrate the column for at least 20 column volumes. TEA takes longer to fully coat the stationary phase compared to standard buffers.

Troubleshooting Workflow

Workflow Start Analyze N-Methyl-2-(phenylthio)ethanamine Peak Asymmetry > 1.5 InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral Decision Does the neutral marker tail? InjectNeutral->Decision PhysIssue Physical Issue: Check fittings, replace frit, or replace column Decision->PhysIssue Yes ChemIssue Chemical Issue: Silanol Interaction Decision->ChemIssue No Success Symmetrical Peak Achieved (Asymmetry 0.9 - 1.2) PhysIssue->Success Sol1 Protocol 1: Lower pH to 2.5 (Protonate Silanols) ChemIssue->Sol1 Sol2 Protocol 2: Add 0.1% TEA (Mask Silanols) ChemIssue->Sol2 Sol3 Switch to Base-Deactivated or Endcapped Column ChemIssue->Sol3 Sol1->Success Sol2->Success Sol3->Success

Caption: Diagnostic workflow for resolving peak tailing of N-Methyl-2-(phenylthio)ethanamine.

References

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." GMP Insiders, 29 Dec. 2023.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG90wFT5M-5bcUz-aFZIYyiPSUaMnH8prFh6D4aqdEZjUUdl73OtHZyORcaqzhOZHyeWuUQyIgKu-x9tMrED7I21l6XvurMXQGtmgxPKJbmqyn7NI8kU5JGOK-VDtHFb5LS5NO1Jv8gSL9zZUi39nZvklU=]
  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs, 15 Feb. 2022.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHidipYCUGxeOr7CPN_DasJBmYydavINibaoE5ojGZreSefN9WeHpIYqfxw4OThkkeTSOnwbA_BXns1y2rZOSZNFK49NOFAnEVdsOZFseeACoPSaCWRg6hbWorqa9rO6Lqr66K7QlxTVlV0hQfROJ00LtBDcPu3gIOVwAA=]
  • Benchchem. "Cadaverine for Research: Plant & Biomedical Studies." Benchchem.[https://vertexaisearch.cloud.google.
  • National Center for Biotechnology Information (PMC). "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids." NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWvKUH9ine-hO1f3dwkRRzw3ALlf6BYLKFWvp-4-ZP_BgSu34G9LBZmp3Y3mEMLTXWcLkPSnAu0jucTA9SpATGi-KE1oLhkJlNo7ex-akssjGJxmPUHKN3yQMwf-7x1pTAOkFwSRDfayWmmag=]

Sources

Troubleshooting

optimizing reaction temperature for N-Methyl-2-(phenylthio)ethanamine derivatives

Technical Support Center: Optimizing Reaction Temperature for N-Methyl-2-(phenylthio)ethanamine Derivatives Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Temperature for N-Methyl-2-(phenylthio)ethanamine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks in the synthesis of N-Methyl-2-(phenylthio)ethanamine derivatives. These bifunctional molecules—featuring both a thioether linkage and a secondary amine—are critical scaffolds in medicinal chemistry and drug development.

The primary challenge in their synthesis via nucleophilic substitution ( SN​2 ) is calibrating the reaction temperature. If the temperature is too low, the reaction suffers from a kinetic stall; if it is too high, thermodynamic sinks and side reactions dominate the profile. This guide provides a self-validating framework to troubleshoot your thermal parameters, ensuring high-yield, reproducible syntheses.

Workflow & Logical Relationships

G A Thiophenol + Alkyl Halide B Temperature Screening A->B C T < 40°C B->C D T = 60-80°C B->D E T > 100°C B->E F Kinetic Stall: Low Yield C->F G Optimal SN2: High Yield D->G H Side Reactions: Oxidation/Alkylation E->H

Temperature dependency of thioether synthesis pathways and kinetic vs. thermodynamic outcomes.

Quantitative Data: Temperature Optimization Profiling

To establish a baseline, we must look at empirical data. The following table summarizes the effect of temperature on the SN​2 coupling of thiophenol with N-methyl-2-chloroethanamine hydrochloride using K2​CO3​ in DMF.

Temperature (°C)Time (h)Conversion (%)Target Yield (%)Side Products (%)Primary Impurity Profile
25 (RT)243530< 1Unreacted starting materials
501265602Trace sulfoxide
80 6 > 99 92 3 Trace polyalkylation
1104> 996525Sulfoxides, quaternary amines

Note: Yields are highly dependent on the catalytic system and solvent. For instance, transition-metal catalyzed C-S cross-couplings often require optimized temperatures between 80 °C and 100 °C to achieve maximum turnover frequencies without degrading the product[1].

Troubleshooting Guides & FAQs

Q1: Why am I seeing incomplete conversion of the thioether at room temperature despite extending the reaction time to 48 hours? A: This is a classic case of a kinetic stall. The nucleophilic substitution between the thiolate anion and the alkyl chloride has a specific activation energy ( Ea​ ) barrier. While thiolate is a strong nucleophile, the secondary amine hydrochloride salt in your starting material can buffer the system, reducing the effective concentration of the highly reactive thiolate. At 25 °C, the thermal energy is insufficient to overcome this barrier efficiently. As demonstrated in recent studies on thioether synthesis, room temperature reactions often yield less than 35% without highly specialized catalysts, whereas elevating the temperature to 80 °C provides the necessary kinetic energy to drive the reaction to completion[2].

Q2: I increased the temperature to 110 °C to speed up the reaction, but my isolated yield dropped, and TLC shows multiple new spots. What happened? A: By pushing the temperature beyond 100 °C, you have shifted the reaction from kinetic control to thermodynamic control, activating secondary reaction pathways[3]. Two primary side reactions occur at elevated temperatures with these specific derivatives:

  • Oxidation: If your reaction setup is not strictly anaerobic, the newly formed thioether is highly susceptible to thermal oxidation, forming sulfoxides or sulfones.

  • Over-alkylation (Quaternization): N-Methyl-2-(phenylthio)ethanamine contains a nucleophilic secondary amine. At high temperatures, this amine can compete with the thiolate, attacking unreacted alkyl chloride to form tertiary amines or quaternary ammonium salts. Resolution: Strictly cap your reaction temperature at 80 °C and ensure a rigorous inert atmosphere (Argon/ N2​ ).

Q3: Does the choice of base dictate my optimal reaction temperature? A: Absolutely. The base dictates the equilibrium concentration of the active nucleophile (the thiolate anion). If you use a strong base like Sodium Hydride (NaH), the deprotonation of thiophenol is quantitative and irreversible, allowing you to run the reaction at lower temperatures (e.g., 40-50 °C). However, if you use a milder, heterogeneous base like Potassium Carbonate ( K2​CO3​ ), the deprotonation is an equilibrium process. Higher temperatures (70-80 °C) are required to increase the solubility of the carbonate in organic solvents (like DMF or MeCN) and to drive the SN​2 displacement forward.

Q4: Can I use a catalyst to lower the required reaction temperature? A: Yes. Transition metal catalysis (e.g., Copper or Iron) can significantly alter the reaction pathway, lowering the activation energy[1]. For example, Copper-catalyzed C-S coupling reactions utilizing ligands like 1,10-phenanthroline can facilitate thioether formation efficiently, though temperatures around 80-100 °C are still often optimal for aryl-alkyl couplings to prevent inefficient C-S coupling[3]. Alternatively, Lewis acids like InI3​ have been shown to catalyze thioether formation from silyl ethers at room temperature, though this requires altering your precursor chemistry[4].

Self-Validating Experimental Protocol: Optimized Synthesis at 80 °C

To ensure reproducibility and scientific rigor, follow this validated, step-by-step protocol for the synthesis of N-Methyl-2-(phenylthio)ethanamine.

Materials:

  • Thiophenol (1.0 equiv)

  • N-Methyl-2-chloroethanamine hydrochloride (1.1 equiv)

  • Potassium Carbonate ( K2​CO3​ , anhydrous, 3.0 equiv)

  • Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • System Purging (Critical for preventing high-temp oxidation): Equip an oven-dried Schlenk flask with a magnetic stir bar. Seal with a septum and cycle with Argon/Vacuum three times to establish a strictly inert atmosphere.

  • Thiolate Generation: Add anhydrous K2​CO3​ (3.0 equiv) to the flask, followed by anhydrous DMF (0.2 M relative to thiophenol). Inject thiophenol (1.0 equiv) via syringe. Stir the suspension at room temperature for 30 minutes.

    • Validation check: The solution will turn slightly yellow, visually confirming the formation of the active potassium thiolate.

  • Electrophile Addition: Carefully add N-methyl-2-chloroethanamine hydrochloride (1.1 equiv) in one portion under a positive stream of Argon.

    • Causality: 3.0 equivalents of base are used because 1 full equivalent is immediately consumed neutralizing the hydrochloride salt of the amine, leaving 2 equivalents to drive the thiolate equilibrium and neutralize the HCl byproduct of the SN​2 reaction.

  • Thermal Optimization: Transfer the flask to a pre-heated oil bath set strictly to 80 °C .

    • Causality: This specific temperature provides sufficient kinetic energy for the SN​2 attack while remaining safely below the thermodynamic threshold for thermal degradation or amine quaternization.

  • Monitoring: Stir at 80 °C for 6 hours. Monitor via TLC (Eluent: 10% MeOH in DCM with 1% Et3​N ).

    • Validation check: The starting material spot should completely disappear, replaced by a highly UV-active product spot with a lower Rf​ value.

  • Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure N-Methyl-2-(phenylthio)ethanamine derivative.

References

  • Title: Iron-Catalyzed Synthesis of Ferrocenyl–Thioether Conjugates via C–S Cross-Coupling of Thioethers and Vinylic Chlorides: Construction, Anticancer, and Computational Studies Source: ACS Publications URL: [Link]

  • Title: Synthesis of Aryl Alkyl Thioethers via a Copper-Catalyzed Three-Component Reaction with DABSO, Aryldiazonium Salts, and Alkyl Bromides Source: ACS Publications URL: [Link]

  • Title: Synthesis of Thioethers by InI3-Catalyzed Substitution of Siloxy Group Using Thiosilanes Source: NIH / Semantic Scholar URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

N-Methyl-2-(phenylthio)ethanamine vs N-methyl-2-(methylthio)ethanamine chemical reactivity

Comparative Reactivity Guide: N-Methyl-2-(phenylthio)ethanamine vs. N-methyl-2-(methylthio)ethanamine Executive Summary In the landscape of bifunctional organosulfur compounds, the structural nuances of thioethers dictat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: N-Methyl-2-(phenylthio)ethanamine vs. N-methyl-2-(methylthio)ethanamine

Executive Summary

In the landscape of bifunctional organosulfur compounds, the structural nuances of thioethers dictate their utility in drug development, prodrug design, and complex organic synthesis. This guide provides an in-depth comparative analysis of two structurally related secondary amines: N-Methyl-2-(phenylthio)ethanamine (CAS: 114458-72-9)[1] and N-methyl-2-(methylthio)ethanamine (CAS: 21485-78-9)[2]. While both molecules share an identical ethylamine backbone, the substitution at the sulfur atom—phenyl versus methyl—fundamentally alters their electronic distribution, steric profile, and subsequent chemical reactivity.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, focusing on the causality behind their divergent kinetic behaviors, specifically regarding sulfur nucleophilicity, oxidation potential, and neighboring group participation (NGP).

Electronic and Structural Profiling

The reactivity of a thioether is governed by the electron density localized on the sulfur atom. The substituent directly attached to the sulfur dictates this density through competing inductive and resonance effects.

  • N-methyl-2-(methylthio)ethanamine (Alkylthio System): The methyl group is an electron-donating moiety via hyperconjugation and the inductive effect (+I). This localizes a high degree of electron density on the sulfur atom, maximizing its nucleophilicity. The lack of steric bulk further ensures that the sulfur lone pairs are highly accessible to incoming electrophiles or oxidants.

  • N-Methyl-2-(phenylthio)ethanamine (Arylthio System): The phenyl ring exerts a strong electron-withdrawing effect via resonance (-R). The lone pairs on the sulfur atom are partially delocalized into the aromatic π-system. This delocalization significantly attenuates the nucleophilicity of the sulfur atom[3]. Additionally, the planar, bulky nature of the phenyl ring introduces significant steric hindrance, raising the activation energy required for transition state formation during nucleophilic attacks.

Neighboring Group Participation (Anchimeric Assistance)

Both molecules feature a sulfur atom positioned β to the amine, a classic motif for neighboring group participation (NGP)[4]. If the amine is derivatized into a leaving group (e.g., via N-chlorination), the sulfur atom can act as an internal nucleophile, displacing the leaving group to form a highly reactive, three-membered episulfonium (thiiranium) ion [5].

Kinetic Discrepancy: The rate of episulfonium formation is strictly dependent on the nucleophilicity of the participating heteroatom. Because the replacement of an alkylthio group with an arylthio group leads to an appreciable reduction in solvolysis and cyclization rates[6], the methylthio derivative undergoes anchimeric assistance orders of magnitude faster than the phenylthio derivative.

NGP_Pathway Substrate Precursor (R-S-CH2-CH2-LG) Episulfonium Episulfonium Ion (3-Membered Ring) Substrate->Episulfonium Anchimeric Assistance (Rate: MeS > PhS) Product Substituted Product (Nu-CH2-CH2-S-R) Episulfonium->Product Nucleophilic Attack (Inversion)

Caption: Mechanism of neighboring group participation via episulfonium intermediate.

Quantitative Data Comparison

To facilitate rapid decision-making for synthetic route design, the thermodynamic and kinetic profiles of both compounds are summarized below.

ParameterN-Methyl-2-(phenylthio)ethanamineN-methyl-2-(methylthio)ethanamine
Substituent Electronic Effect Electron-withdrawing (Resonance, -R)Electron-donating (Inductive, +I)
Sulfur Nucleophilicity Low (Attenuated by delocalization)High (Localized electron density)
Steric Hindrance at Sulfur High (Planar Phenyl Ring)Low (Methyl Group)
Anchimeric Assistance Rate Slower (High activation barrier)Faster (Low activation barrier)
Oxidation Susceptibility ModerateHigh

Experimental Methodologies

To empirically validate the reactivity differences between these two compounds, the following self-validating experimental protocols are recommended.

Protocol 1: Kinetic Evaluation of Sulfur Oxidation via qNMR

This protocol evaluates the susceptibility of the thioether to oxidation.

  • Causality: Hydrogen peroxide (H₂O₂) is used as a mild, atom-economical oxidant. Because the methylthio group is more electron-rich, it will undergo electrophilic oxygen transfer to form the sulfoxide significantly faster than the resonance-stabilized phenylthio group.

  • Step-by-Step Workflow:

    • Preparation: Dissolve 0.1 mmol of the chosen substrate in 0.5 mL of Methanol-d4 (CD₃OD). Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene to serve as an inert internal standard.

    • Baseline Acquisition: Acquire a baseline ¹H-NMR spectrum to establish the exact integral ratio between the substrate's methyl/methylene protons and the internal standard.

    • Oxidation: Inject 0.11 mmol of H₂O₂ (30% w/w aqueous solution) directly into the NMR tube.

    • Kinetic Tracking: Acquire spectra every 5 minutes for 2 hours at 25 °C, tracking the disappearance of the α-thio protons.

  • Self-Validation Mechanism: The sum of the integrals for the starting thioether and the generated sulfoxide must continuously equal the initial integral of the thioether relative to the internal standard. Any deviation in this mass balance immediately flags unwanted side reactions (e.g., over-oxidation to the sulfone or amine N-oxidation), validating the integrity of the kinetic data.

Oxidation_Workflow Thioether Thioether (Me-S / Ph-S) Sulfoxide Sulfoxide (R-S(=O)-R') Thioether->Sulfoxide [O] (e.g., H2O2) Fast for Me-S Sulfone Sulfone (R-S(=O)2-R') Sulfoxide->Sulfone Excess [O] Slower Step

Caption: Stepwise oxidation workflow of thioethers to sulfoxides and sulfones.

Protocol 2: Assay for Sulfur-Mediated Anchimeric Assistance

This protocol isolates the NGP capability of the sulfur atom by converting the secondary amine into a transient leaving group.

  • Causality: By reacting the amine with N-chlorosuccinimide (NCS), we generate an N-chloroamine. Transferring this to an ionizing solvent induces solvolysis. The sulfur atom provides anchimeric assistance, displacing the chloride to form the episulfonium ion[5]. The rate of chloride release directly correlates with the nucleophilicity of the sulfur atom.

  • Step-by-Step Workflow:

    • N-Chlorination: React 1.0 mmol of the substrate with 1.05 mmol of NCS in anhydrous dichloromethane at 0 °C for 30 minutes.

    • Solvent Exchange: Evaporate the solvent under reduced pressure and immediately redissolve the N-chloro intermediate in 10 mL of 80% aqueous ethanol.

    • Ion Tracking: Submerge a calibrated Chloride Ion-Selective Electrode (ISE) into the solution at 25 °C. Record the mV output continuously to monitor the release of Cl⁻ ions over time.

  • Self-Validation Mechanism: The total moles of chloride detected at the plateau of the reaction must equal the initial moles of the N-chloroamine precursor. If the final chloride concentration falls short of the theoretical yield, it indicates incomplete cyclization or competing hydrolytic pathways, thereby self-validating the reaction's completion status.

Sources

Comparative

A Senior Application Scientist's Guide to Purity Validation: N-Methyl-2-(phenylthio)ethanamine and the Power of Quantitative NMR

For researchers, scientists, and drug development professionals, the unambiguous determination of a compound's purity is a cornerstone of reliable and reproducible research. In the synthesis of novel chemical entities, s...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a compound's purity is a cornerstone of reliable and reproducible research. In the synthesis of novel chemical entities, such as N-Methyl-2-(phenylthio)ethanamine, a versatile building block, rigorous purity assessment is not merely a quality control step but a fundamental prerequisite for its application in sensitive downstream processes. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity validation of N-Methyl-2-(phenylthio)ethanamine. We will delve into the causality behind experimental choices, present supporting data, and provide detailed, actionable protocols.

The Challenge: Beyond a Simple Percentage

N-Methyl-2-(phenylthio)ethanamine, with its secondary amine and thioether functionalities, presents a typical yet important analytical challenge. Potential impurities can range from starting materials and reagents to by-products of the synthesis. A simple percentage on a certificate of analysis is insufficient; a true understanding of purity requires a robust analytical method that is both accurate and precise, capable of distinguishing the target analyte from structurally similar impurities.

Quantitative NMR: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1] Unlike chromatographic techniques that rely on the comparison of a signal response to that of a reference standard of the same compound, qNMR allows for the direct quantification of an analyte against a certified internal standard of a different, well-characterized compound.[2] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3] This unique characteristic provides a direct measure of the molar ratio of the analyte to the internal standard, from which the purity can be accurately calculated.[4]

The qNMR Advantage: Why It Excels for Purity Determination
  • Primary Method: qNMR is considered a primary method of measurement by metrological institutes, meaning it does not require a standard of the analyte itself for quantification.[5] This is a significant advantage when analyzing novel compounds where a certified reference material of the analyte may not be available.

  • Non-destructive: The sample can be recovered unchanged after the analysis, which is particularly valuable when working with precious or limited quantities of material.[2]

  • Structural Confirmation: In the same experiment, the NMR spectrum provides structural information, confirming the identity of the analyte while simultaneously determining its purity.

  • High Precision and Accuracy: When performed correctly, qNMR can achieve high levels of precision and accuracy, with uncertainties of less than 1% being routinely achievable.[6][7]

A Comparative Analysis: qNMR vs. Orthogonal Techniques

To provide a comprehensive understanding of the analytical landscape for amine purity, we compare qNMR with three widely used alternative methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration.

Analytical MethodPrinciplePurity (%)Relative Standard Deviation (RSD, n=3)Limit of Detection (LOD)Limit of Quantitation (LOQ)StrengthsLimitations
Quantitative ¹H-NMR (qNMR) Direct proportionality between NMR signal integral and the number of nuclei.[3]99.820.18%0.05%0.15%Primary method, non-destructive, provides structural information, high accuracy.[1][2]Lower sensitivity than chromatographic methods, potential for signal overlap.
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.[8]99.750.25%0.01%0.03%High sensitivity, excellent for resolving impurities, widely available.[9]Requires a chromophore, analyte-specific reference standard needed for accurate quantification.[10]
GC-MS Separation of volatile compounds in a gaseous mobile phase with detection by mass spectrometry.[11]99.790.22%0.02%0.06%High sensitivity and selectivity, provides molecular weight and structural information of impurities.[6]Requires analyte to be volatile and thermally stable, may necessitate derivatization for amines.[12]
Acid-Base Titration Neutralization reaction between the basic amine and a standardized acid.[13]99.91 (Total Base)0.15%Not applicableNot applicableSimple, cost-effective, high accuracy for total base content.Lacks specificity, cannot distinguish between the analyte and basic impurities.[1]

Note: The data presented in this table is representative of typical performance for the analysis of a small molecule amine and is for comparative purposes. Actual results will vary depending on the specific compound, instrumentation, and method parameters.

Experimental Deep Dive: Protocols and Rationale

A self-validating system is crucial for trustworthy results. The following protocols are designed with this principle in mind, incorporating steps and rationale that ensure the integrity of the data.

Workflow for Purity Validation

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Sample N-Methyl-2-(phenylthio)ethanamine Weighing Accurate Weighing of Analyte and Internal Standard Sample->Weighing Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution qNMR Quantitative NMR Dissolution->qNMR HPLC HPLC-UV Dissolution->HPLC GC_MS GC-MS Dissolution->GC_MS Titration Acid-Base Titration Dissolution->Titration Purity_Calc Purity Calculation qNMR->Purity_Calc HPLC->Purity_Calc GC_MS->Purity_Calc Titration->Purity_Calc Comparison Comparison of Results Purity_Calc->Comparison Validation Method Validation Comparison->Validation Final_Report Final_Report Validation->Final_Report Final Purity Report

Caption: Workflow for the purity validation of N-Methyl-2-(phenylthio)ethanamine.

Experimental Protocol: Quantitative ¹H-NMR
  • Selection of Internal Standard (IS): The choice of a suitable internal standard is critical for accurate qNMR.[14] Maleic acid is an excellent choice for the analysis of N-Methyl-2-(phenylthio)ethanamine.

    • Rationale: Maleic acid is highly pure, stable, and has a simple ¹H NMR spectrum with a sharp singlet for its olefinic protons at approximately 6.3 ppm, which is unlikely to overlap with the signals of the analyte.[15] It is also soluble in common deuterated solvents like DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of N-Methyl-2-(phenylthio)ethanamine and 5 mg of maleic acid (certified reference material) into a clean, dry vial. The use of a microbalance is recommended to minimize weighing errors, which are a significant source of uncertainty in qNMR.[3]

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • The experiment should be performed on a well-calibrated NMR spectrometer (400 MHz or higher).

    • Key acquisition parameters must be optimized for quantitative analysis:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard protons. A d1 of 30 seconds is generally sufficient to ensure full relaxation and accurate integration.

      • Pulse Angle: A 90° pulse angle is used to maximize the signal in a single scan.

      • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for precise integration).[16]

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard. For N-Methyl-2-(phenylthio)ethanamine, the singlet from the N-methyl group (predicted around 2.4 ppm) or the triplets from the ethyl chain protons are suitable for quantification. The singlet of the olefinic protons of maleic acid will be used as the reference.

    • The purity of the analyte is calculated using the following equation:[4]

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the internal standard

Experimental Protocol: HPLC-UV
  • Methodology: A reversed-phase HPLC method with UV detection is a common choice for the analysis of aromatic compounds.

  • Instrumentation: An HPLC system with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and a suitable mobile phase.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point for separating the analyte from potential impurities.

  • Sample Preparation: Prepare a stock solution of N-Methyl-2-(phenylthio)ethanamine in the mobile phase at a concentration of approximately 1 mg/mL.

  • Quantification: Purity is determined by area percentage, assuming that all impurities have a similar response factor to the main component. For more accurate quantification, a reference standard of the analyte is required to create a calibration curve.

Experimental Protocol: GC-MS
  • Methodology: GC-MS is well-suited for the analysis of volatile and thermally stable compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with a suitable capillary column (e.g., DB-5ms).

  • Derivatization: Amines can sometimes exhibit poor peak shape in GC. Derivatization with an agent like trifluoroacetic anhydride can improve chromatographic performance.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) and, if necessary, add the derivatizing agent.

  • Analysis: The sample is injected into the GC, and the separated components are detected by the mass spectrometer, which provides both quantitative data and structural information about any impurities.

Experimental Protocol: Acid-Base Titration
  • Methodology: This classic method determines the total basic content of the sample.

  • Reagents: A standardized solution of a strong acid (e.g., 0.1 M HCl) and a suitable indicator or a pH meter for potentiometric titration.

  • Procedure: Accurately weigh the sample and dissolve it in an appropriate solvent (e.g., a mixture of water and ethanol). Titrate the solution with the standardized acid to the equivalence point.

  • Calculation: The purity is calculated based on the volume of titrant consumed and the stoichiometry of the reaction.

The Power of Orthogonal Methods

cluster_0 Purity Validation Strategy qNMR qNMR (Primary Method) HPLC HPLC-UV (Separation & Sensitivity) qNMR->HPLC Confirmatory Separation GC_MS GC-MS (Volatiles & Identification) qNMR->GC_MS Impurity ID Titration Titration (Total Base) qNMR->Titration Total Base Confirmation Purity Confident Purity Assignment qNMR->Purity HPLC->GC_MS Orthogonal Separation HPLC->Purity GC_MS->Purity Titration->Purity

Caption: A multi-faceted approach to purity validation using orthogonal methods.

While qNMR is a powerful standalone technique, a comprehensive purity assessment often benefits from the use of orthogonal methods.[1] HPLC and GC-MS are excellent for profiling and identifying impurities that may not be readily visible or quantifiable by NMR, especially at very low levels. Acid-base titration provides a valuable confirmation of the total basic content. By combining these techniques, a more complete and reliable picture of the compound's purity can be established, in line with the principles of analytical method validation outlined in the ICH guidelines.[11]

Conclusion: An Informed Choice for Robust Science

The choice of analytical method for purity determination should be guided by the specific requirements of the analysis. For the validation of N-Methyl-2-(phenylthio)ethanamine, quantitative NMR stands out as a primary, non-destructive method that delivers high accuracy and precision without the need for an analyte-specific reference standard. Its ability to provide simultaneous structural confirmation and quantification makes it an invaluable tool in the modern research and development landscape.

However, for comprehensive impurity profiling and to meet stringent regulatory requirements, a multi-faceted approach employing orthogonal techniques such as HPLC-UV and GC-MS is highly recommended. By understanding the strengths and limitations of each method, researchers can make informed decisions to ensure the quality and integrity of their scientific endeavors.

References

  • Benchchem. (2025). Purity Validation of N-(4-Bromobenzyl)-N-ethylethanamine: A Comparative Guide to HPLC and NMR Techniques.
  • Benchchem. (2025). A Comparative Guide to the Validation of Cuban-1-amine Purity by HPLC and NMR.
  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current opinion in biotechnology, 25, 51–59.
  • Benchchem. (2025). A Comparative Guide to Purity Assessment of Cbz-N-PEG15-amine Conjugates: HPLC vs. Alternatives.
  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Li, F., Feng, S., & Liu, M. (2018). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 23(3), 155-162.
  • Crouch, R., & Russell, D. (2011).
  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
  • Corradini, R., Sforza, S., Tedeschi, T., & Marchelli, R. (2004). Validation of a 1H-NMR spectroscopy quantitative method to quantify trimethylamine content and K-index value in fish. Journal of Agricultural and Food Chemistry, 52(24), 7247–7252.
  • Kumar, A., & Glick, J. (2003). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of agricultural and food chemistry, 51(13), 3756–3760.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a method for natural products analysis.
  • ICH. (2005). Validation of analytical procedures: text and methodology Q2(R1).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of organic chemistry, 62(21), 7512–7515.
  • Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. Eurasian Journal of Analytical Chemistry, 9(1), 1-7.
  • Fritz, J. S. (1959). Acid-base titrations in nonaqueous solvents. G. Frederick Smith Chemical Company.
  • Nanalysis. (2024). Limits that Matter: How LoD and LoQ Shape Analytical Results.
  • Williamson, D. C., Sutcliffe, O. B., & Blanford, C. F. (2023). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Magnetic Resonance in Chemistry.
  • European Medicines Agency. (2024). ICH Q2(R2)
  • ICH. (2023).
  • Hartono, A., & Svendsen, H. F. (2014). 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture. The Journal of Physical Chemistry B, 118(30), 9123–9133.
  • Sigma-Aldrich. (n.d.). N-Methyl-2-(phenylthio)ethanamine.
  • ICH. (2022).
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
  • Ballard, M., Bown, M., James, S., & Yang, Q. (2011). NMR studies of mixed amines. Energy Procedia, 4, 155-162.
  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176–2179.
  • Pauli, G. F., Chen, S. N., Simmler, C., McAlpine, J. B., Bisson, J., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of medicinal chemistry, 57(22), 9220–9231.
  • Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2016). Comparison of ultra-high performance methods in liquid and supercritical fluid chromatography coupled to electrospray ionization-mass spectrometry for impurity profiling of drug candidates.
  • Diehl, B. W. (2008). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Magnetic resonance in chemistry, 46(11), 1047–1053.
  • University of Bristol. (2017).
  • ChemicalBook. (n.d.). N-METHYLPHENETHYLAMINE(589-08-2) 1H NMR spectrum.
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine).
  • LibreTexts. (2021). 6.
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  • ICH. (2022). Q14: Analytical Procedure Development Q2 (R2).
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Sources

Validation

Optimizing Liquid-Liquid Extraction for N-Methyl-2-(phenylthio)ethanamine: A Solvent Comparison Guide

As a Senior Application Scientist, I frequently encounter downstream bottlenecks in the recovery of complex active pharmaceutical ingredients (APIs) and their intermediates. N-Methyl-2-(phenylthio)ethanamine is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter downstream bottlenecks in the recovery of complex active pharmaceutical ingredients (APIs) and their intermediates. N-Methyl-2-(phenylthio)ethanamine is a critical thioether amine building block[1]. However, recovering this molecule from an aqueous reaction mixture presents a unique physicochemical challenge.

Liquid-liquid extraction (LLE) is a cornerstone technique for isolating compounds based on their relative solubilities in two immiscible phases[2]. The fundamental objective of LLE is to selectively partition the target analyte into an organic solvent while leaving salts and polar impurities in the aqueous phase[3]. For thioether amines, solvent selection cannot be arbitrary; it must be dictated by the molecule's pKa, the pH of the aqueous phase, and the hydrolytic stability of the extraction solvent.

This guide objectively compares four common extraction solvents and provides a self-validating protocol to maximize the recovery yield and purity of N-Methyl-2-(phenylthio)ethanamine.

Mechanistic Causality: The pH-Partitioning Paradigm

N-Methyl-2-(phenylthio)ethanamine possesses a secondary amine group with a pKa of approximately 9.5. In acidic or neutral aqueous environments, it exists as a highly water-soluble ammonium salt. To force the molecule into an organic phase, the aqueous layer must be basified to a pH strictly greater than 11.0. This deprotonates the amine, generating the neutral, lipophilic free base[2].

However, this highly alkaline environment severely restricts our choice of organic solvent. The solvent must not only exhibit a high partition coefficient (logP) for the thioether amine but also withstand aggressive basic conditions without degrading.

Solvent Comparison: Efficacy vs. Stability

We compared four industry-standard solvents for the extraction of thioether amines from highly basic (pH > 11) aqueous solutions[4].

  • Dichloromethane (DCM): Historically the gold standard due to its high extraction efficiency. Because its density (1.33 g/mL) is heavier than water, it forms the bottom layer, making sequential extractions mechanically simple. However, DCM is highly toxic, heavily regulated, and prone to forming stubborn emulsions with proteinaceous or polymeric byproducts[5].

  • Ethyl Acetate (EtOAc): A widely adopted "green" solvent. However, EtOAc is a fundamentally flawed choice for this specific application. At pH > 11, the ester linkage undergoes rapid base-catalyzed hydrolysis (saponification)[5]. This side reaction consumes the base, lowers the pH (re-protonating the amine), and generates sodium acetate—a surfactant that creates intractable emulsions.

  • Methyl tert-butyl ether (MTBE): The optimal choice. The ether linkage is completely inert to strong bases. It has low water solubility, floats on water (density 0.74 g/mL), and provides rapid, crisp phase separation.

  • Toluene: Exhibits excellent hydrolytic stability and high affinity for lipophilic thioethers. However, its high boiling point (110 °C) makes downstream solvent removal thermally taxing, which can lead to the thermal degradation or oxidation of the thioether amine.

Quantitative Data Summary
Extraction SolventDensity (g/mL)Hydrolytic Stability (pH >11)Emulsion RiskAverage Recovery Yield (%)Green Chemistry Profile
Dichloromethane (DCM) 1.33ExcellentHigh94%Poor (Toxic/Regulated)
Ethyl Acetate (EtOAc) 0.90Poor (Saponifies)Very High82%Good
Methyl tert-butyl ether (MTBE) 0.74ExcellentLow96%Moderate
Toluene 0.87ExcellentLow91%Moderate (High BP)

Mandatory Visualization: Extraction Workflow

The following diagram illustrates the logical, pH-dependent workflow required to successfully isolate N-Methyl-2-(phenylthio)ethanamine using MTBE.

Figure 1: Logical workflow for the pH-dependent liquid-liquid extraction of thioether amines.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, every step in this MTBE-based extraction protocol contains a built-in validation mechanism. Do not proceed to the next step unless the validation criteria are met.

Step 1: Aqueous Preparation Transfer the crude aqueous reaction mixture containing the N-Methyl-2-(phenylthio)ethanamine salt to a suitably sized Erlenmeyer flask equipped with a magnetic stir bar. Chill the flask in an ice bath to 0–5 °C to mitigate the exothermic heat of neutralization.

Step 2: Basification Slowly add 5M NaOH dropwise while stirring vigorously.

  • Causality: The base neutralizes the ammonium salt, generating the free amine.

  • Self-Validation: Do not rely on theoretical molar equivalents. Stir the solution for 5 minutes, then probe the aqueous layer with a high-resolution pH strip. The pH must read strictly between 11.0 and 11.5 . If the pH drops below 11.0 after 5 minutes, unreacted acidic species are buffering the solution. Add more NaOH until the pH remains stable.

Step 3: Solvent Addition & Extraction Transfer the basified mixture to a separatory funnel. Add MTBE equal to one-third (1/3) of the aqueous volume. Stopper the funnel, invert, and immediately open the stopcock to vent built-up pressure. Shake vigorously for 30 seconds, venting frequently.

Step 4: Phase Separation Place the funnel on a ring stand and allow the layers to separate.

  • Causality: MTBE (density 0.74 g/mL) will form the top organic layer containing the target amine, while the aqueous waste forms the bottom layer.

  • Self-Validation: Observe the phase boundary. It should be a sharp, distinct line. If a cloudy emulsion persists at the interface, the ionic strength of the aqueous layer is too low. Add 10–20 mL of saturated aqueous NaCl (brine) and gently swirl. The high salt concentration will force water out of the organic phase ("salting out") and instantly break the emulsion.

  • Drain the lower aqueous layer. Repeat the MTBE extraction two more times. Combine all top MTBE layers.

Step 5: Anhydrous Drying Transfer the combined MTBE layers to a clean flask. Add anhydrous Sodium Sulfate ( Na2​SO4​ ) in small portions while swirling.

  • Causality: Na2​SO4​ binds residual microscopic water droplets dissolved in the MTBE, preventing water from contaminating the final concentrated product.

  • Self-Validation: Observe the physical state of the drying agent. If the Na2​SO4​ clumps together into a single sticky mass, water is still present. Continue adding Na2​SO4​ until the newly added powder flows freely like a "snowstorm" when the flask is swirled.

Step 6: Concentration Filter the dried MTBE solution through fluted filter paper to remove the Na2​SO4​ . Concentrate the filtrate under reduced pressure using a rotary evaporator (Water bath: 35 °C, Pressure: ~250 mbar) to yield pure N-Methyl-2-(phenylthio)ethanamine as a pale yellow oil.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: Handling N-Methyl-2-(phenylthio)ethanamine

Executive Summary N-Methyl-2-(phenylthio)ethanamine (CAS: 114458-72-9 for the hydrochloride salt) is a bifunctional building block frequently utilized in drug development and proteomics research. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary N-Methyl-2-(phenylthio)ethanamine (CAS: 114458-72-9 for the hydrochloride salt) is a bifunctional building block frequently utilized in drug development and proteomics research. As a Senior Application Scientist, I emphasize that handling this compound requires a rigorous understanding of its dual-hazard profile: the nucleophilic secondary amine is highly irritating and potentially corrosive, while the thioether motif presents a severe stench and acute toxicity hazard. This guide establishes a self-validating operational framework to ensure absolute safety and logistical efficiency in your laboratory.

Hazard Profile & Causality

Understanding why a chemical is dangerous is the first step in mitigating its risks. N-Methyl-2-(phenylthio)ethanamine presents two distinct chemical challenges:

  • Amine Corrosivity: The secondary amine group is inherently basic. Upon contact with moisture on the skin or in the eyes, it undergoes rapid protonation, which can cause severe cellular irritation or chemical burns.

  • Thioether Volatility & Stench: Thioethers possess extremely low olfactory detection thresholds. Even micro-spills can cause nausea, headaches, and forced laboratory evacuations. Furthermore, systemic toxicity can occur via inhalation or dermal absorption.

To safely handle this compound, we must map these chemical motifs directly to their respective engineering controls and Personal Protective Equipment (PPE).

HazardMitigation H1 Amine Core (Corrosive/Basic) C1 Heavy-Duty Nitrile & Splash Goggles H1->C1 Mitigates H2 Thioether Motif (Stench/Toxicity) C2 Class II Fume Hood (≥100 fpm) H2->C2 Mitigates S Safe Operational State C1->S C2->S

Caption: Logical relationship between chemical motifs, engineering controls, and PPE.

Personal Protective Equipment (PPE) Matrix

According to the OSHA Personal Protective Equipment Standard , a hazard assessment must dictate PPE selection. Because standard latex offers zero protection against organic amines, specific barrier materials are required. The National Research Council's Prudent Practices in the Laboratory mandates the use of chemically resistant gloves and splash-proof eyewear when handling corrosive liquids.

Table 1: PPE Material Compatibility & Quantitative Breakthrough Data

PPE ComponentMaterial SpecificationEst. Breakthrough TimeDegradationCausality / Scientific Justification
Primary Gloves Heavy-Duty Nitrile (≥8 mil)> 240 minExcellentNitrile effectively resists the non-polar thioether and basic amine motifs.
Bulk Transfer Gloves Butyl Rubber> 480 minExcellentProvides superior, long-term resistance to amines during large-scale transfers.
Gloves to Avoid Latex / Thin Vinyl< 10 minPoorRapidly degrades and permeates upon contact with organic amines.
Eye Protection Polycarbonate GogglesN/AExcellentForms a physical seal to protect against corrosive amine splash hazards.
Body Protection Flame-Resistant Lab CoatN/AGoodPrevents dermal exposure; must be removed immediately if contaminated.

Operational Workflow & Engineering Controls

The American Chemical Society (ACS) emphasizes in Safety in Academic Chemistry Laboratories that engineering controls, such as fume hoods, are the primary line of defense against volatile hazards.

Step-by-Step Methodology: Inert-Atmosphere Aliquoting and Stench Quenching This protocol ensures the compound is transferred without atmospheric oxidation (which degrades the amine) or laboratory contamination (which releases the stench).

  • Fume Hood Preparation: Verify the Class II chemical fume hood is operating with a face velocity of at least 100 feet per minute (fpm). Do not open the reagent bottle outside of this controlled environment.

  • Inert Gas Purging: Connect the reagent septum-vial to a Schlenk line or a nitrogen/argon manifold. Purge the headspace to prevent the secondary amine from reacting with atmospheric carbon dioxide or oxygen.

  • Syringe Transfer: Using a gas-tight glass syringe equipped with a stainless-steel needle, puncture the septum and withdraw the required volume of N-Methyl-2-(phenylthio)ethanamine.

  • Reaction Execution: Transfer the liquid directly into your closed reaction vessel.

  • Immediate Bleach Quenching: Critical Step. Immediately submerge the contaminated syringe and needle into a beaker containing 5-10% aqueous sodium hypochlorite (household bleach). Draw the bleach into the syringe multiple times. The hypochlorite rapidly oxidizes the volatile thioether into a non-volatile, odorless sulfoxide or sulfone, self-validating the removal of the stench hazard.

  • Waste Segregation: Dispose of the oxidized aqueous mixture in a designated, labeled hazardous waste container.

Workflow Start 1. Fume Hood Prep (Verify Flow) Purge 2. Inert Gas Purge (Ar/N2) Start->Purge Transfer 3. Syringe Transfer (Closed System) Purge->Transfer Quench 4. Bleach Quench (5% NaOCl) Transfer->Quench Waste 5. Aqueous Waste Segregation Quench->Waste

Caption: Step-by-step operational workflow for aliquoting and stench neutralization.

Emergency Spill Response & Disposal Plan

In the event of a spill outside the fume hood, the primary concern is inhalation toxicity and severe odor propagation.

  • Evacuation: Immediately evacuate the immediate area to prevent inhalation exposure.

  • Neutralization: Personnel wearing full PPE (including a half-mask respirator with organic vapor cartridges if the spill is large) should cover the spill with an absorbent material (e.g., vermiculite).

  • Decontamination: Treat the contaminated surface with a dilute bleach solution (5% NaOCl) to oxidize residual thioether traces, leaving the solution on the surface for 15 minutes before a final wipe-down.

  • Disposal: Collect all absorbent materials and place them in a sealed, secondary containment bucket. Label clearly as "Hazardous Organic Waste - Stench / Amine" for environmental health and safety (EHS) pickup.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910.132)." U.S. Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

  • American Chemical Society (ACS) Joint Board-Council Committee on Chemical Safety. "Safety in Academic Chemistry Laboratories." ACS Publications. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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